5-(Trifluoromethoxy)pyridine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(trifluoromethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)14-4-1-2-5(6(12)13)11-3-4/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEFAEXUUBIUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600678 | |
| Record name | 5-(Trifluoromethoxy)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102771-66-4 | |
| Record name | 5-(Trifluoromethoxy)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethoxy)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethoxy)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 5-(trifluoromethoxy)pyridine-2-carboxylic acid, a crucial intermediate in the development of novel pharmaceuticals and agrochemicals. This document details the primary synthetic routes, providing in-depth experimental protocols and quantitative data to support research and development efforts.
Introduction
This compound, also known as 5-(trifluoromethoxy)picolinic acid, is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF3) group into the pyridine ring imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and altered electronic characteristics, which can enhance the biological activity and pharmacokinetic profile of derivative compounds.
Primary Synthetic Pathway
The most viable and commonly referenced synthetic route to this compound proceeds through a two-step process, starting from the commercially available 2-chloro-5-hydroxypyridine. The key intermediate, 2-bromo-5-(trifluoromethoxy)pyridine, is first synthesized and then converted to the final carboxylic acid.
Diagram of the Primary Synthetic Pathway
Caption: Primary synthesis route for this compound.
Step 1: Synthesis of 2-Bromo-5-(trifluoromethoxy)pyridine
The initial phase of the synthesis involves the conversion of 2-chloro-5-hydroxypyridine to the key intermediate, 2-bromo-5-(trifluoromethoxy)pyridine. This transformation is achieved through a two-reaction sequence: trifluoromethoxylation followed by a halogen exchange reaction.
Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethoxy)pyridine
A detailed protocol for the synthesis of the trifluoromethoxy intermediate has been described. The reaction involves the treatment of 2-chloro-5-hydroxypyridine with a trifluoromethylating agent under basic conditions.
Experimental Protocol: Synthesis of 2-Bromo-5-(trifluoromethoxy)pyridine
The conversion of 2-chloro-5-(trifluoromethoxy)pyridine to 2-bromo-5-(trifluoromethoxy)pyridine is a critical step. A general and efficient method for this halogen exchange has been reported.[1]
Reaction: 2-chloro-5-(trifluoromethoxy)pyridine and bromotrimethylsilane are dissolved in propionitrile and heated to reflux for 24 hours.[1]
Quantitative Data:
| Reactant | Molar Eq. |
| 2-Chloro-5-(trifluoromethoxy)pyridine | 1.0 |
| Bromotrimethylsilane | 2.0 |
| Propionitrile | Solvent |
| Product | Yield | Boiling Point |
| 2-Bromo-5-(trifluoromethoxy)pyridine | 81% | 63-66°C (14 mbar)[1] |
Purification: The reaction mixture is purified by vacuum distillation to afford the pure product as a colorless oil.[1]
Step 2: Carboxylation of 2-Bromo-5-(trifluoromethoxy)pyridine
The final step in the synthesis is the introduction of a carboxylic acid group at the 2-position of the pyridine ring. This is typically achieved through a Grignard reaction followed by carboxylation with carbon dioxide.
Experimental Workflow: Grignard Reaction and Carboxylation
Caption: Workflow for the carboxylation of the bromo-intermediate.
Experimental Protocol: Synthesis of this compound
General Procedure:
-
Grignard Reagent Formation: To a stirring suspension of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-bromo-5-(trifluoromethoxy)pyridine in anhydrous THF is added dropwise. The reaction is typically initiated with a small crystal of iodine or by gentle heating. The mixture is then stirred at reflux until the magnesium is consumed.
-
Carboxylation: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C) and then treated with an excess of dry carbon dioxide (either as a gas bubbled through the solution or by pouring the Grignard solution onto crushed dry ice).
-
Workup and Isolation: The reaction mixture is allowed to warm to room temperature, and then quenched by the addition of an aqueous acid solution (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude carboxylic acid can be purified by recrystallization or column chromatography.
Quantitative Data (Hypothetical, based on similar reactions):
| Reactant | Molar Eq. |
| 2-Bromo-5-(trifluoromethoxy)pyridine | 1.0 |
| Magnesium | 1.1 - 1.5 |
| Carbon Dioxide | Excess |
| Product | Expected Yield |
| This compound | 60-80% |
Alternative Synthetic Strategies
While the primary pathway is the most direct, other synthetic strategies could be considered, although they are less documented for this specific compound.
Palladium-Catalyzed Carbonylation
An alternative to the Grignard-based carboxylation is the palladium-catalyzed carbonylation of 2-bromo-5-(trifluoromethoxy)pyridine. This method involves the use of a palladium catalyst, a phosphine ligand, and carbon monoxide gas, often in the presence of a base and a nucleophile (e.g., water or an alcohol to form the ester). This approach may offer better functional group tolerance compared to the highly reactive Grignard reagents.
Diagram of the Palladium-Catalyzed Carbonylation Cycle
Caption: General catalytic cycle for palladium-catalyzed carbonylation.
Conclusion
The synthesis of this compound is a multi-step process that relies on the formation of a key 2-bromo-5-(trifluoromethoxy)pyridine intermediate. The subsequent carboxylation, primarily through a Grignard reaction, provides the final product. While alternative methods such as palladium-catalyzed carbonylation exist, the Grignard pathway is a well-established and reliable method for this class of transformation. The protocols and data presented in this guide are intended to provide a solid foundation for the successful laboratory-scale synthesis of this important building block. Researchers are encouraged to optimize reaction conditions for scale-up and to ensure safety when handling organometallic reagents and high-pressure gas reactions.
References
Technical Guide: Research Applications of BIMU-8 (CAS Number 102771-66-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIMU-8, identified by CAS number 102771-66-4, is a potent and selective 5-HT4 receptor agonist. This technical guide provides an in-depth overview of its core research applications, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows. BIMU-8 has emerged as a valuable pharmacological tool in several key research areas, primarily due to its ability to modulate cholinergic and respiratory functions. Its principal applications include the reversal of opioid-induced respiratory depression, enhancement of acetylcholine release, and induction of antinociception.
Physicochemical Properties and Receptor Affinity
While detailed physicochemical data is not extensively available in the public domain, BIMU-8 is characterized as an azabicycloalkyl benzimidazolone derivative. Its primary pharmacological activity is mediated through its high affinity and selectivity for the 5-HT4 receptor.
Table 1: Receptor Binding and Functional Potency of BIMU-8
| Parameter | Value | Species/Tissue | Reference |
| EC50 | 0.76 µM | Human colon circular smooth muscle | [1] |
Core Research Applications
Reversal of Opioid-Induced Respiratory Depression
A significant area of research for BIMU-8 is its potential to counteract the life-threatening respiratory depression caused by opioids, without compromising their analgesic effects.
Table 2: In Vivo Efficacy of BIMU-8 in Reversing Opioid-Induced Respiratory Depression
| Species | Opioid Used | BIMU-8 Dose | Key Findings | Reference |
| Goat | Etorphine | Not specified | Attenuated etorphine-induced respiratory compromise, improving respiratory rate, SpO2, and PaO2. | [2][3][4] |
| Rat | Fentanyl | Not specified | Reversed fentanyl-induced respiratory depression and apnea with no effect on analgesia. | [5] |
This protocol is based on the methodology described in the study by Zeiler et al. (2021).[2][3][4]
-
Animal Model: Seven healthy adult Boer goats.
-
Immobilization: Immobilize the goats with an intravenous injection of etorphine.
-
Treatment Administration: Five minutes post-etorphine administration, intravenously administer either BIMU-8 or a sterile water control in a randomized, blinded, crossover design.
-
Cardiorespiratory Monitoring:
-
Measure cardiorespiratory variables (heart rate, respiratory rate, arterial blood pressure, and SpO2) at one-minute intervals.
-
Monitoring should begin 4 minutes before etorphine administration and continue for 15 minutes after.
-
-
Arterial Blood Gas Analysis:
-
Collect arterial blood samples at baseline (before etorphine), after etorphine administration, and after BIMU-8 or control treatment.
-
Analyze the samples for PaO2, PaCO2, and pH to assess respiratory function.
-
-
Data Analysis: Compare the cardiorespiratory and blood gas parameters between the BIMU-8 and control groups to determine the efficacy of BIMU-8 in reversing opioid-induced respiratory compromise.
References
- 1. Differences in response to 5-HT4 receptor agonists and antagonists of the 5-HT4-like receptor in human colon circular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of cardiorespiratory effects of the selective 5-HT4 agonist BIMU-8 in etorphine-immobilised goats (Capra aegagrus hircus) in a randomized, blinded and controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of cardiorespiratory effects of the selective 5-HT4 agonist BIMU-8 in etorphine-immobilised goats (Capra aegagrus hircus) in a randomized, blinded and controlled trial (PHAIDRA - o:953) [phaidra.vetmeduni.ac.at]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Advances in attenuating opioid-induced respiratory depression: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 5-(trifluoromethoxy)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physicochemical properties, along with detailed, adaptable experimental protocols for determining the solubility and stability of 5-(trifluoromethoxy)pyridine-2-carboxylic acid. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and a Related Analog
| Property | This compound | 5-(trifluoromethyl)pyridine-2-carboxylic acid (Analog) |
| CAS Number | 102771-66-4 | 80194-69-0 |
| Molecular Formula | C₇H₄F₃NO₃ | C₇H₄F₃NO₂ |
| Molecular Weight | 207.11 g/mol | 191.11 g/mol |
| Appearance | White to off-white solid | Pale brown powder |
| Melting Point | 123-125 °C | 133-137 °C[1][2] |
| Boiling Point (Predicted) | 257.0 ± 35.0 °C | 273.7 ± 40.0 °C[3][4] |
| Density (Predicted) | 1.527 ± 0.06 g/cm³ | 1.484 ± 0.06 g/cm³[3][4] |
| pKa (Predicted) | 3.29 ± 0.10 | 3.13 ± 0.10[3][4][5] |
| Water Solubility | Data not available | Slightly soluble[3][4][5] |
| Solubility in Organic Solvents | Data not available | DMSO (Slightly), Methanol (Slightly)[3][4] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | Keep in dark place, sealed in dry, room temperature[3][4] |
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of chemical compounds are provided below. These are generalized methods that can be adapted for the specific analysis of this compound.
Solubility Determination
The following are standard methodologies for assessing the kinetic and thermodynamic solubility of a compound.
This high-throughput method is suitable for early-stage drug discovery to quickly assess compound solubility.
Objective: To determine the kinetic solubility of a compound by measuring the concentration at which it precipitates from an aqueous buffer after being introduced from a DMSO stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Plate shaker
-
UV/Vis microplate reader or nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for a defined period (e.g., 2 hours)[6].
-
Detection:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates precipitation[3][7].
-
UV/Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant in each well at the compound's λmax. The concentration of the soluble compound is determined by comparing the absorbance to a standard curve.
-
This method determines the true equilibrium solubility of a compound and is crucial for later-stage development and formulation.
Objective: To determine the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.
Materials:
-
Solid this compound
-
Aqueous buffer (e.g., PBS at various pH values)
-
Vials with screw caps
-
Thermostatted shaker or rotator
-
Filtration device (e.g., 0.45 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4)[8].
-
Equilibration: Seal the vials and agitate them in a thermostatted shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached[1][8].
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method against a standard curve[9].
Stability Assessment
The following protocols outline methods for evaluating the chemical stability of a compound under various stress conditions, in line with ICH guidelines.
This study is essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.
Objective: To investigate the degradation of the compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, Methanol, and Acetonitrile
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24 hours). Withdraw aliquots at various time points, neutralize with 0.1 M NaOH, and analyze by HPLC[10].
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period (e.g., 8 hours). Withdraw aliquots, neutralize with 0.1 M HCl, and analyze by HPLC[10][11].
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified period (e.g., 12 hours). Analyze aliquots by HPLC[10].
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at a high temperature (e.g., 80°C) for 48 hours. At different time points, dissolve a sample and analyze by HPLC[10].
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be stored in the dark. Analyze both samples by HPLC[5][10][12][13].
Objective: To determine the stability of the compound in a specific solvent over time under defined storage conditions.
Procedure:
-
Solution Preparation: Prepare solutions of this compound at a known concentration in the solvent of interest (e.g., mobile phase for HPLC).
-
Storage: Store aliquots of the solution under various conditions (e.g., room temperature, refrigerated at 2-8°C, frozen at -20°C) and protected from light.
-
Analysis: Analyze the solutions at specified time intervals (e.g., 0, 6, 12, 24, 48 hours) using a validated HPLC method. Compare the results to a freshly prepared standard solution[14][15]. The solution is considered stable if the change in concentration is within an acceptable range (e.g., ±2%).
Visualizations
The following diagrams illustrate the logical workflows for the experimental protocols described above.
Caption: Workflow for determining kinetic and thermodynamic solubility.
Caption: Workflow for forced degradation stability testing.
References
- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. biobostonconsulting.com [biobostonconsulting.com]
- 6. enamine.net [enamine.net]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. evotec.com [evotec.com]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 13. database.ich.org [database.ich.org]
- 14. pharmaguru.co [pharmaguru.co]
- 15. pharmaguru.co [pharmaguru.co]
Introduction: The Rise of the Trifluoromethoxy Group in Medicinal Chemistry
An In-depth Technical Guide to Trifluoromethoxy-Substituted Heterocyclic Compounds for Researchers and Drug Development Professionals
In modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design to enhance the efficacy and pharmacokinetic properties of therapeutic candidates.[1] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable substituent in the design of heterocyclic compounds.[2] Often described as a "super-halogen," the -OCF₃ group imparts a unique combination of electronic and physicochemical properties that can profoundly influence a molecule's behavior in biological systems.[3]
The trifluoromethoxy group is strongly electron-withdrawing and is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of approximately +1.04.[4][5] This high lipophilicity enhances the ability of molecules to permeate biological membranes, which can lead to improved oral bioavailability and better distribution, including penetration of the blood-brain barrier.[4][6] Furthermore, compared to its common bioisostere, the methoxy (-OCH₃) group, the -OCF₃ group offers superior metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic breakdown by cytochrome P450 enzymes, reducing the likelihood of oxidative demethylation and prolonging the drug's half-life.[7][8] These combined properties make trifluoromethoxy-substituted heterocycles a highly promising class of molecules in the development of new pharmaceuticals and agrochemicals.[9]
Synthetic Strategies for Trifluoromethoxylation of Heterocycles
The synthesis of trifluoromethoxy-substituted heterocycles has historically been a significant challenge due to the instability of the trifluoromethoxide anion.[5] However, recent advances have led to the development of more robust and user-friendly protocols.
A prominent strategy involves a two-step sequence: the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF₃ migration.[10] This approach utilizes bench-stable reagents like Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), is operationally simple, and demonstrates high functional-group tolerance.[10][11] The reaction typically proceeds by treating an N-hydroxyacetamido precursor with Togni reagent II in the presence of a mild base, followed by heating to induce the rearrangement, affording ortho-trifluoromethoxylated aniline derivatives which are versatile building blocks.[11]
Another effective method involves the reaction of heterocyclic N-oxides with trifluoromethyl triflate (TFMT). In this approach, TFMT acts as a bifunctional reagent, first activating the N-oxide to make it more electrophilic and then serving as the source for the trifluoromethoxy group.[12] Other modern techniques, including those using visible light photoredox catalysis, have also emerged, providing milder conditions for the formation of the C-OCF₃ bond on various heteroaromatic scaffolds.[13]
Quantitative Data: Structure-Activity Relationship (SAR) Studies
The substitution of a methoxy group with a trifluoromethoxy group can have a dramatic, and sometimes non-intuitive, effect on biological activity. Comparative studies are crucial for understanding the structure-activity relationships.
Case Study: Inhibition of AAA ATPase p97
The AAA+ ATPase p97 is a key regulator of protein homeostasis and a target in cancer therapy. A study on 5-substituted indole inhibitors of p97 revealed the significant impact of bioisosteric replacement at the C-5 position. The trifluoromethoxy-analogue was found to be a better biochemical match for the trifluoromethyl-substituted lead compound than a pentafluorosulfanyl-analogue.[10]
Table 1: SAR Data for 5-Substituted Indole Inhibitors of p97
| Compound | R¹ Substituent | IC₅₀ (µM)[10] |
|---|---|---|
| 1 | -OCH₃ (Methoxy) | > 10 |
| 2 | -OCF₃ (Trifluoromethoxy) | 4.6 ± 0.2 |
| 3 | -CH₃ (Methyl) | 0.019 ± 0.001 |
| 4 | -CF₃ (Trifluoromethyl) | 4.5 ± 0.2 |
| 5 | -NO₂ (Nitro) | 0.012 ± 0.001 |
Data from exploratory SAR studies in an ADPGlo assay.[10]
Case Study: Inhibition of Hypoxia Inducible Factor-1 (HIF-1) Pathway
In a series of benzopyran-based inhibitors of the HIF-1 pathway, replacing a 4'-methoxy group on the C ring with a 4'-trifluoromethoxy moiety resulted in a complete loss of activity, highlighting the sensitivity of the target's binding pocket to electronic and steric changes.[13]
Table 2: SAR Data for Benzopyran-Based HIF-1 Pathway Inhibitors
| Compound | R³ Substituent | IC₅₀ (µM)[13] |
|---|---|---|
| 4a | 4'-OCH₃ (Methoxy) | 1.0 |
| 4b | 4'-OCF₃ (Trifluoromethoxy) | > 5 |
IC₅₀ values determined for inhibitory effects on HIF-1-mediated transcription in human glioma cells.[13]
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate
This protocol is adapted from a reported user-friendly method for synthesizing ortho-trifluoromethoxylated aniline derivatives.[11]
Step 1: O-Trifluoromethylation
-
Inside a nitrogen-atmosphere glovebox, add methyl 4-(N-hydroxyacetamido)benzoate (1.00 equiv), Cs₂CO₃ (10.0 mol%), and Togni reagent II (1.20 equiv) to an oven-dried round-bottom flask containing a magnetic stir bar.
-
Add chloroform (0.1 M) to the flask.
-
Seal the flask and stir the reaction mixture at room temperature for 12 hours. Note: This reaction is oxygen-sensitive.[11]
-
After completion, concentrate the reaction mixture in vacuo using a rotary evaporator.
-
Purify the crude product via flash column chromatography (eluting with hexanes:dichloromethane) to afford methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.[11]
Step 2: OCF₃-Migration
-
Dissolve the product from Step 1 in nitromethane (0.05 M) in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 120 °C and stir for 1 hour.[11]
-
Cool the reaction mixture to room temperature and concentrate in vacuo.
-
Purify the crude product with flash column chromatography (eluting with hexanes:EtOAc) to afford the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[11]
Protocol 2: In Vitro p97 ATPase Inhibition Assay
This protocol outlines a general procedure for determining the IC₅₀ values of inhibitors against p97 ATPase activity using a malachite green-based colorimetric assay that detects released inorganic phosphate (Pi).[4][12]
Materials:
-
Purified recombinant human p97 protein.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM EDTA, 0.01% Triton X-100.[4]
-
ATP solution (e.g., 1 mM stock, pH 7.5).
-
Test inhibitor compounds dissolved in DMSO.
-
BIOMOL Green reagent (or similar malachite green-based detection reagent).
-
96-well microplate.
Procedure:
-
Enzyme Preparation: Dilute the p97 stock solution in Assay Buffer to the desired working concentration (e.g., to achieve a final reaction concentration of 25 nM).[12]
-
Reaction Setup:
-
Add 30 µL of the diluted p97 enzyme solution to each well of a 96-well plate.[4]
-
For inhibitor wells, add 10 µL of the test compound at various concentrations (serially diluted).
-
For control wells (100% activity), add 10 µL of DMSO.
-
Include "no enzyme" control wells containing Assay Buffer instead of the enzyme solution for background subtraction.[4]
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Start the ATPase reaction by adding 10 µL of ATP solution to each well (final reaction volume 50 µL). The final ATP concentration should be near the Kₘ (e.g., 250-330 µM).[4][12]
-
Reaction Incubation: Incubate the plate at room temperature for an optimized period (e.g., 15-35 minutes) to ensure the reaction is within the linear range.[4]
-
Reaction Termination and Detection:
-
Measurement: Read the absorbance at 635 nm using a microplate reader.[4]
-
Data Analysis:
-
Subtract the average absorbance of the "no enzyme" control from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Application in Signaling Pathways: Targeting p97 in Protein Homeostasis
Trifluoromethoxy-substituted heterocyclic compounds are often developed as inhibitors of key nodes in cellular signaling. The AAA+ ATPase p97 is a critical enzyme that functions as a "segregase," utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from larger complexes or cellular structures.[8][14] This action is essential for numerous downstream pathways, most notably Endoplasmic Reticulum-Associated Degradation (ERAD) and the Ubiquitin-Proteasome System (UPS).[8] In cancer cells, which have high protein synthesis rates, these pathways are under constant stress. Inhibition of p97 leads to the accumulation of misfolded, ubiquitinated proteins, triggering terminal ER stress and apoptosis, making it an attractive target for cancer therapy.[2]
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of riluzole (2-amino-6-trifluoromethoxy benzothiazole) on striatal neurochemical markers in the rat, with special reference to the dopamine, choline, GABA and glutamate synaptosomal high affinity uptake systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural insights of the p97/VCP AAA+ ATPase: How adapter interactions coordinate diverse cellular functionality - PMC [pmc.ncbi.nlm.nih.gov]
Absence of Theoretical Studies on 5-(trifluoromethoxy)pyridine-2-carboxylic acid; A Technical Overview of the Closely Related 5-(trifluoromethyl)pyridine-2-carboxylic acid
Disclaimer: As of late 2025, a thorough review of scientific literature and chemical databases reveals a significant absence of theoretical or experimental studies specifically focused on 5-(trifluoromethoxy)pyridine-2-carboxylic acid . While a CAS number (102771-66-4) for this compound exists, indicating its potential synthesis, no published research detailing its properties, reactivity, or computational analysis is currently available.
In light of this, and to provide relevant insights for researchers and drug development professionals, this technical guide will focus on the closely related and well-documented analogue, 5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 80194-69-0). The theoretical and experimental data presented for this analogue can serve as a valuable reference point and a foundational framework for potential future studies on the trifluoromethoxy derivative. The substitution of a trifluoromethyl (-CF3) group with a trifluoromethoxy (-OCF3) group can lead to significant differences in electronic properties, lipophilicity, and metabolic stability, all of which are critical in drug design.
Introduction to 5-(trifluoromethyl)pyridine-2-carboxylic acid
5-(Trifluoromethyl)pyridine-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered considerable interest in medicinal chemistry and materials science.[1] The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic structure and physicochemical properties of the pyridine ring, making it a valuable building block in the synthesis of novel bioactive molecules.[1] It serves as a key intermediate in the development of pharmaceuticals, particularly as an inhibitor of β-secretase (BACE), and in the agrochemical industry.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 5-(trifluoromethyl)pyridine-2-carboxylic acid is presented below. This information is crucial for its identification, characterization, and use in further synthetic applications.
| Property | Value | Reference |
| Molecular Formula | C7H4F3NO2 | [1] |
| Molecular Weight | 191.11 g/mol | [1] |
| CAS Number | 80194-69-0 | [1] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 146-148 °C | |
| pKa | 3.13 ± 0.10 (Predicted) | |
| Solubility | Slightly soluble in water |
Note: Some data, such as pKa, are predicted and have not been experimentally determined in the cited literature.
Theoretical and Computational Chemistry Workflow
While no specific theoretical studies on 5-(trifluoromethyl)pyridine-2-carboxylic acid were found, a typical computational chemistry workflow to investigate its properties would involve the following steps. This workflow can be adapted for the yet-to-be-studied this compound.
References
Methodological & Application
"synthesis of 5-(trifluoromethoxy)pyridine-2-carboxylic acid from 5-hydroxypyridine-2-carboxylic acid"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-(trifluoromethoxy)pyridine-2-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the readily available starting material, 5-hydroxypyridine-2-carboxylic acid. The protocol outlines a three-stage process: protection of the carboxylic acid functionality via esterification, subsequent trifluoromethoxylation of the hydroxyl group, and final deprotection to yield the desired product. This application note includes detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the synthetic workflow.
Introduction
The trifluoromethoxy (-OCF3) group is of significant interest in medicinal chemistry due to its unique electronic properties, high lipophilicity, and metabolic stability. Its incorporation into molecular scaffolds can profoundly influence their biological activity and pharmacokinetic profiles. The target molecule, this compound, serves as a key intermediate in the synthesis of various bioactive compounds. The following protocol details a reliable synthetic route starting from 5-hydroxypyridine-2-carboxylic acid.
Overall Reaction Scheme
Experimental Protocols
Step 1: Protection of the Carboxylic Acid (Esterification)
The carboxylic acid group of 5-hydroxypyridine-2-carboxylic acid is first protected as a methyl ester to prevent interference in the subsequent trifluoromethoxylation step.
Protocol: Synthesis of Methyl 5-hydroxypyridine-2-carboxylate
-
Reagents and Materials:
-
5-hydroxypyridine-2-carboxylic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Suspend 5-hydroxypyridine-2-carboxylic acid (1.0 eq) in methanol (10 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the suspension while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C).
-
Maintain the reaction at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-hydroxypyridine-2-carboxylate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Step 2: Trifluoromethoxylation of the Hydroxyl Group
This protocol utilizes a two-step, one-pot procedure involving the formation of a xanthate intermediate followed by treatment with a fluorinating agent to introduce the trifluoromethoxy group.
Protocol: Synthesis of Methyl 5-(trifluoromethoxy)pyridine-2-carboxylate
-
Reagents and Materials:
-
Methyl 5-hydroxypyridine-2-carboxylate
-
O-Phenyl chlorothionoformate
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrofluoric acid-pyridine complex (70% HF)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Nitrogen atmosphere
-
Dry glassware
-
Schlenk line or equivalent inert atmosphere setup
-
-
Procedure:
-
Part A: Xanthate Formation
-
Dissolve methyl 5-hydroxypyridine-2-carboxylate (1.0 eq) in anhydrous dichloromethane (15 mL per 1 g of starting material) in a dry, nitrogen-flushed round-bottom flask.
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add O-phenyl chlorothionoformate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude xanthate is typically used in the next step without further purification.
-
-
Part B: Trifluoromethoxylation
-
In a fume hood, carefully add the crude xanthate from the previous step to a solution of hydrofluoric acid-pyridine complex (10 eq HF) in a suitable fluoropolymer reaction vessel at -78°C (dry ice/acetone bath).
-
Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (2.5 eq) portion-wise to the reaction mixture, maintaining the temperature below -70°C.
-
Stir the reaction at -78°C for 1 hour and then allow it to slowly warm to room temperature overnight.
-
Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (1 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 5-(trifluoromethoxy)pyridine-2-carboxylate.
-
-
Step 3: Deprotection of the Methyl Ester (Hydrolysis)
The final step involves the hydrolysis of the methyl ester to yield the target carboxylic acid.
Protocol: Synthesis of this compound
-
Reagents and Materials:
-
Methyl 5-(trifluoromethoxy)pyridine-2-carboxylate
-
Lithium hydroxide (LiOH), 1 M aqueous solution
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve methyl 5-(trifluoromethoxy)pyridine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v, 10 mL per 1 g of ester).
-
Add 1 M aqueous lithium hydroxide solution (1.5 eq) to the stirred solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M aqueous hydrochloric acid.
-
A precipitate of the product should form. If not, extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum.
-
If extracted, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
-
Data Presentation
| Step | Product | Starting Material | Reagents | Typical Yield (%) | Purity (%) (by HPLC) |
| 1 | Methyl 5-hydroxypyridine-2-carboxylate | 5-hydroxypyridine-2-carboxylic acid | MeOH, H₂SO₄ | 85-95 | >95 |
| 2 | Methyl 5-(trifluoromethoxy)pyridine-2-carboxylate | Methyl 5-hydroxypyridine-2-carboxylate | O-Phenyl chlorothionoformate, Pyridine, HF-Pyridine, DBDMH | 50-70 | >95 |
| 3 | This compound | Methyl 5-(trifluoromethoxy)pyridine-2-carboxylate | LiOH, THF, H₂O, HCl | 90-98 | >98 |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for 5-(Trifluoromethoxy)picolinic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 5-(trifluoromethoxy)picolinic acid scaffold in medicinal chemistry. Due to the limited publicly available data on the direct therapeutic applications of 5-(trifluoromethoxy)picolinic acid, this document focuses on a closely related and well-documented clinical candidate, Bimiralisib (PQR309) . Bimiralisib is a derivative of 5-(trifluoromethyl)pyridin-2-amine and serves as an exemplary case study for the development of potent kinase inhibitors from trifluoromethyl-substituted pyridine scaffolds.
Introduction to Trifluoromethyl-Substituted Pyridines in Drug Discovery
The incorporation of a trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) group into a pyridine ring is a common strategy in medicinal chemistry to enhance a molecule's therapeutic potential. These fluorine-containing moieties can significantly improve metabolic stability, membrane permeability, and binding affinity to biological targets. The picolinic acid backbone provides a versatile scaffold for further chemical modifications to optimize pharmacological properties. While direct applications of 5-(trifluoromethoxy)picolinic acid are not extensively documented in current literature, its structural analogs, such as those derived from 5-(trifluoromethyl)pyridine, have led to the discovery of promising clinical candidates.
Case Study: Bimiralisib (PQR309) - A Dual PI3K/mTOR Inhibitor
Bimiralisib (PQR309) is a potent, orally bioavailable, and brain-penetrant pan-class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor that has been evaluated in clinical trials for the treatment of various cancers.[1][2] Its chemical structure, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, highlights the importance of the trifluoromethyl-pyridine core in achieving high potency and desirable drug-like properties.
Mechanism of Action: Bimiralisib targets the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4][5] Dysregulation of this pathway is a common feature in many human cancers. By dually inhibiting both PI3K and mTOR, bimiralisib can effectively shut down this pro-survival signaling network, leading to the inhibition of tumor growth and induction of apoptosis.[1]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of Bimiralisib (PQR309) against various PI3K isoforms and mTOR, as well as its anti-proliferative effects in cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Bimiralisib (PQR309)
| Target | IC50 (nM) |
| PI3Kα | 33 |
| PI3Kβ | 661 |
| PI3Kγ | 708 |
| PI3Kδ | 451 |
| mTOR | 89 |
| PI3Kα (E542K mutant) | 63 |
| PI3Kα (E545K mutant) | 136 |
| PI3Kα (H1047R mutant) | 36 |
Data sourced from MedChemExpress and Cayman Chemical.[6][7]
Table 2: Anti-proliferative Activity of Bimiralisib (PQR309) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U87 | Glioblastoma | 0.008617 - 0.6002 |
| U251 | Glioblastoma | 0.008617 - 0.6002 |
| HK-1 | Nasopharyngeal Carcinoma (WT PIK3CA) | 0.01342 |
| C666-1 | Nasopharyngeal Carcinoma (WT PIK3CA) | 0.01495 |
Data sourced from a study on nasopharyngeal carcinoma.[8]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the PI3K/Akt/mTOR signaling pathway and a general experimental workflow for evaluating inhibitors like Bimiralisib.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Bimiralisib.
References
Application Notes and Protocols: 5-(Trifluoromethyl)pyridine-2-carboxylic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)pyridine-2-carboxylic acid is a pivotal building block in the synthesis of modern agrochemicals. The incorporation of the trifluoromethyl (CF₃) group onto the pyridine scaffold significantly enhances the biological efficacy, metabolic stability, and bioavailability of the resulting molecules. These advantageous properties have led to the development of a new generation of potent herbicides, insecticides, and fungicides. This document provides detailed application notes and a representative protocol for the utilization of 5-(trifluoromethyl)pyridine-2-carboxylic acid in the synthesis of agrochemical candidates, primarily focusing on the formation of bioactive amide derivatives.
Note: The vast majority of scientific literature refers to "5-(trifluoromethyl)pyridine-2-carboxylic acid" as the key intermediate in agrochemical synthesis. It is presumed that this is the intended compound for these application notes.
Data Presentation: Biological Activity of 5-(Trifluoromethyl)pyridine Amide Derivatives
The primary application of 5-(trifluoromethyl)pyridine-2-carboxylic acid in agrochemical synthesis is its conversion into various N-substituted amides. The biological activity of these derivatives is highly dependent on the nature of the amine substituent. The following table summarizes the representative biological activities of novel amide compounds derived from trifluoromethylpyridine carboxylic acids, as reported in recent studies.
| Compound Type | Target Organism | Activity Type | Quantitative Data | Reference |
| Trifluoromethylpyridine Thioether Amide (E3) | Plutella xylostella | Insecticidal | 75% activity | [1] |
| Trifluoromethylpyridine Thioether Amide (E11) | Plutella xylostella | Insecticidal | 70% activity | [1] |
| Trifluoromethylpyridine Thioether Amide (E24) | Plutella xylostella | Insecticidal | 70% activity | [1] |
| Trifluoromethylpyridine Sulfoxide Amide (G2) | Plutella xylostella | Insecticidal | 75% activity | [1] |
| Trifluoromethylpyridine Sulfone Amide (F10) | Xanthomonas oryzae pv. oryzae | Antibacterial | EC₅₀ = 83 mg L⁻¹ | [1] |
| N-bis-heterocyclic ethyl trifluoromethylpyridine amide | Various insect pests | Insecticidal | >80% activity at 200 mg/L against multiple species | [2] |
Experimental Protocols
The following is a representative protocol for the synthesis of N-substituted amides from 5-(trifluoromethyl)pyridine-2-carboxylic acid. This procedure is a generalized method based on standard amide coupling techniques commonly employed in agrochemical research.
Protocol: Synthesis of N-Aryl-5-(trifluoromethyl)pyridine-2-carboxamide
1. Objective: To synthesize an N-aryl-5-(trifluoromethyl)pyridine-2-carboxamide via amide bond formation between 5-(trifluoromethyl)pyridine-2-carboxylic acid and a substituted aniline.
2. Materials:
-
5-(Trifluoromethyl)pyridine-2-carboxylic acid
-
Substituted Aniline (e.g., 2-amino-N-ethylbenzenethioamide)
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) as an activating agent
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Triethylamine (TEA) or Pyridine as a base
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents)
3. Procedure:
-
Step 1: Activation of the Carboxylic Acid
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq.) or phosphorus oxychloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the solvent and excess activating agent under reduced pressure using a rotary evaporator. The resulting crude acid chloride is used directly in the next step.
-
-
Step 2: Amide Coupling Reaction
-
Dissolve the crude acid chloride from Step 1 in fresh anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cool the aniline solution to 0°C.
-
Slowly add the acid chloride solution to the stirred aniline solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC.
-
-
Step 3: Work-up and Purification
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-5-(trifluoromethyl)pyridine-2-carboxamide.
-
4. Characterization:
-
Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Assess the purity of the compound by HPLC.
Mandatory Visualizations
Here are the diagrams illustrating the synthetic pathway and experimental workflow.
Caption: Synthetic pathway for an agrochemical amide from 5-(trifluoromethyl)pyridine-2-carboxylic acid.
Caption: Experimental workflow for the synthesis of trifluoromethylpyridine amides.
References
Application Notes and Protocols for Amide Coupling with 5-(Trifluoromethoxy)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the amide coupling of 5-(trifluoromethoxy)pyridine-2-carboxylic acid with primary and secondary amines. Amide bond formation is a critical transformation in medicinal chemistry and drug discovery. The presence of the electron-withdrawing trifluoromethoxy group on the pyridine ring can influence the reactivity of the carboxylic acid, making the selection of appropriate coupling conditions crucial for achieving high yields and purity.
These protocols outline the use of common and effective coupling reagents, offering guidance on reaction setup, monitoring, workup, and purification.
Comparative Analysis of Common Amide Coupling Conditions
The selection of a suitable coupling reagent is paramount for the successful synthesis of amides from this compound. The following table summarizes various established methods, providing a comparative overview of reaction conditions and expected yields based on analogous systems with electron-deficient carboxylic acids and amines.
| Coupling Reagent/Method | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| HATU | DIPEA or Et₃N | DMF or CH₂Cl₂ | 0 to 23 | 2 - 16 | 75 - 95+ | Highly efficient and rapid, often the first choice for challenging couplings.[1] Pre-activation of the carboxylic acid is recommended. |
| EDC/HOBt | DIPEA or Et₃N | DMF or CH₂Cl₂ | 0 to 23 | 12 - 48 | 60 - 85 | A cost-effective and widely used method. The addition of HOBt minimizes side reactions and racemization.[2][3] |
| SOCl₂ / Et₃N | Et₃N | CH₂Cl₂ or Toluene | 0 to 23 (amine addition) | 2 - 16 | 30 - 60 | Involves the formation of a highly reactive acyl chloride intermediate. Requires careful handling of thionyl chloride.[4] |
| DCC/DMAP | (DMAP acts as base) | CH₂Cl₂ | 23 | 4 - 42 | 13 - 28 | Can be effective, but the dicyclohexylurea (DCU) byproduct can complicate purification.[2] |
| BOP-Cl | Et₃N | CH₂Cl₂ | 23 | 48 | ~28 | A phosphonium-based reagent, can be sluggish for electron-deficient substrates.[2] |
Experimental Workflow
The general workflow for the amide coupling of this compound is depicted below. This process involves the activation of the carboxylic acid followed by the nucleophilic attack of the amine.
Caption: General workflow for amide coupling.
Detailed Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is recommended for achieving high yields, especially with less reactive amines.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 - 3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: To the stirred solution, add the amine (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol provides a reliable and cost-effective method for amide bond formation.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq). Dissolve the solids in anhydrous DMF.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Add EDC·HCl (1.2 eq) to the stirred solution in one portion. Slowly add DIPEA (2.0 - 3.0 eq) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.[4]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Signaling Pathway and Mechanism of Activation
The formation of the amide bond proceeds via the activation of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The diagram below illustrates the activation of a carboxylic acid using HATU, a common uronium-based coupling reagent.
Caption: Activation of a carboxylic acid with HATU.
In this mechanism, the base deprotonates the carboxylic acid to form a carboxylate anion. This anion then attacks the HATU reagent to form a highly reactive OAt-activated ester. The amine subsequently attacks the activated ester, leading to a tetrahedral intermediate which then collapses to form the stable amide bond and releases 1-hydroxy-7-azabenzotriazole (HOAt) as a byproduct.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-(Trifluoromethyl)pyridine-2-carboxylic Acid in Organometallic Chemistry
Introduction
5-(Trifluoromethyl)pyridine-2-carboxylic acid is a versatile heterocyclic ligand that has garnered interest in organometallic chemistry and drug development. The presence of the electron-withdrawing trifluoromethyl group and the pyridine-2-carboxylic acid moiety allows for the formation of stable metal complexes with interesting electronic and steric properties. This document provides an overview of its application in the synthesis of metal complexes, with a focus on a Zinc(II) complex, and discusses its potential in biological applications. This compound is also recognized as a key intermediate in the synthesis of various pharmaceuticals, including β-secretase (BACE) inhibitors.[1][2][3][4]
Synthesis of a Zn(II) Metal Complex
The synthesis of a Zinc(II) complex using 5-(trifluoromethyl)pyridine-2-carboxylic acid (Htpc) as a ligand has been reported, yielding colorless block crystals of [Zn(tpc)₂(H₂O)₂].[5][6] This complex demonstrates the chelating ability of the ligand through its nitrogen and oxygen atoms.
Experimental Protocol: Synthesis of [Zn(tpc)₂(H₂O)₂]
Materials:
-
5-(trifluoromethyl)pyridine-2-carboxylic acid (Htpc)
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Distilled water
-
Teflon-lined stainless steel jar (15 mL)
-
Oven
Procedure:
-
A mixture of Zn(OAc)₂·2H₂O (0.1 mmol) and Htpc (0.1 mmol) is prepared.
-
The mixture is added to a 15 mL Teflon-lined stainless steel jar containing 5 mL of distilled water.
-
The jar is sealed and heated in an oven at 160 °C for 3 days.
-
After 3 days, the oven is turned off, and the jar is allowed to cool to room temperature.
-
The resulting colorless block crystals are collected by filtration.
-
The crystals are washed five times with distilled water.
-
The final product is dried at room temperature.[6]
Yield: 40.4% (based on Htpc)[6]
Characterization Data
The synthesized complex, [Zn(tpc)₂(H₂O)₂], has been characterized using single-crystal X-ray diffraction and IR spectroscopy.
Table 1: Selected Crystallographic and Analytical Data for [Zn(tpc)₂(H₂O)₂]
| Parameter | Value |
| Molecular Formula | C₁₄H₁₀F₆N₂O₆Zn |
| Coordination Mode | N, O chelated coordination |
| O-Zn-N Bond Angles | 79.55(9)° to 100.55(9)° |
| N-Zn-N Bond Angle | 173.79(11)° |
| Elemental Analysis | |
| Calculated (%) | C, 34.88; H, 2.08; N, 5.81 |
| Found (%) | C, 34.90; H, 2.10; N, 5.85 |
Data sourced from Zhu et al., 2024.[6]
Table 2: Key IR Spectral Data for [Zn(tpc)₂(H₂O)₂]
| Wavenumber (cm⁻¹) | Assignment |
| 3267 | w |
| 1665 | m |
| 1490 | m |
| 1380 | m |
| 1109 | w |
| 939 | w |
| 694 | w |
| 506 | w |
w = weak, m = medium. Data sourced from Zhu et al., 2024.[6]
Application in Biological Systems
The Zinc(II) complex of 5-(trifluoromethyl)pyridine-2-carboxylic acid has been investigated for its interaction with biological macromolecules, suggesting its potential in drug development.
Interaction with Bovine Serum Albumin (BSA)
Studies have shown that [Zn(tpc)₂(H₂O)₂] can bind to bovine serum albumin (BSA). The binding process is spontaneous, and the primary forces involved are hydrogen bonding and van der Waals forces.[5][6] The binding constants are in the range of 10⁵–10⁶ L mol⁻¹.[5]
Interaction with Calf Thymus DNA (CT-DNA)
The complex has also been shown to interact with calf thymus DNA (CT-DNA) through an intercalation mode. This mode of binding was confirmed by ethidium bromide (EB) competition experiments.[5][6] The N, O chelating structure of the complex is thought to enhance its binding properties with these biological macromolecules.[5][6]
Experimental Workflows and Diagrams
Synthesis of [Zn(tpc)₂(H₂O)₂]
The following diagram illustrates the workflow for the hydrothermal synthesis of the Zinc(II) complex.
Caption: Workflow for the synthesis of [Zn(tpc)₂(H₂O)₂].
Ligand-Metal Coordination
The coordination of the 5-(trifluoromethyl)pyridine-2-carboxylate ligand to the Zinc(II) center is a key feature of the resulting complex.
Caption: Coordination of the tpc ligand to the Zn(II) center.
Conclusion
5-(Trifluoromethyl)pyridine-2-carboxylic acid serves as a competent N,O-chelating ligand in organometallic synthesis, forming stable complexes with transition metals such as Zinc(II). The resulting complexes exhibit interesting biological interaction profiles, suggesting potential applications in medicinal chemistry and drug design. The protocols and data presented here provide a foundation for further research into the coordination chemistry and applications of this and structurally related fluorinated pyridine ligands.
References
- 1. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 5-(Trifluoromethyl)pyridine-2-carboxylic acid | 80194-69-0 [chemicalbook.com]
- 3. 5-(Trifluoromethyl)pyridine-2-carboxylic acid, 95% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. H64937.03 [thermofisher.com]
- 5. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
Application Notes and Protocols for the Quantification of Trifluoromethoxy-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethoxy-substituted pyridines are increasingly important structural motifs in medicinal chemistry and agrochemistry. The trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate and precise quantification of these compounds is crucial for various stages of drug discovery and development, including reaction monitoring, purity assessment, and formulation analysis.
These application notes provide detailed protocols for the quantitative analysis of trifluoromethoxy-substituted pyridines using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
General Sample Preparation
Effective sample preparation is critical for accurate and reproducible results. The goal is to extract the analyte of interest from the sample matrix and remove any interfering substances.[1]
Protocol 1: Solid Sample Dissolution
-
Weighing: Accurately weigh the solid sample containing the trifluoromethoxy-substituted pyridine.
-
Dissolution: Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water). The choice of solvent will depend on the solubility of the analyte and the requirements of the analytical method.
-
Sonication: Sonicate the sample for 10-15 minutes to ensure complete dissolution.
-
Filtration: Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the analytical instrumentation.[2]
-
Dilution: Dilute the filtered solution to a concentration within the calibration range of the analytical method.
Protocol 2: Liquid Sample Extraction (e.g., from a reaction mixture)
-
Quenching: If necessary, quench the reaction with a suitable reagent.
-
Liquid-Liquid Extraction (LLE):
-
Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the aqueous reaction mixture.
-
Shake the mixture vigorously in a separatory funnel and allow the layers to separate.
-
Collect the organic layer containing the analyte.
-
Repeat the extraction process 2-3 times to maximize recovery.
-
-
Drying: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Evaporation: Evaporate the solvent under reduced pressure to concentrate the analyte.
-
Reconstitution: Reconstitute the residue in a known volume of a suitable solvent for analysis.
Analytical Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For trifluoromethoxy-substituted pyridines, a reversed-phase HPLC method with UV detection is often suitable.
Application Note: HPLC-UV for Quantification
This method is ideal for routine analysis and purity determination of synthesized trifluoromethoxy-substituted pyridine compounds. The choice of a C18 column provides good retention and separation of moderately polar compounds. The mobile phase composition can be adjusted to optimize the separation of specific isomers or related impurities.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis detector[3]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water[3]
-
Mobile Phase B: Acetonitrile[3]
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the λmax of the specific trifluoromethoxy-substituted pyridine)
-
Data Presentation: HPLC-UV Method Validation (Example Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Visualization: HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of trifluoromethoxy-substituted pyridines.
Analytical Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for analyzing complex mixtures and for trace-level quantification. Trifluoromethoxy-substituted pyridines are generally amenable to GC analysis.[4][5]
Application Note: GC-MS for Trace Analysis and Impurity Profiling
This method is highly sensitive and selective, making it suitable for the determination of trifluoromethoxy-substituted pyridines at low concentrations and for the identification and quantification of process-related impurities. The mass spectrometer provides structural information, confirming the identity of the analyte and any co-eluting peaks.
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., single quadrupole or triple quadrupole)
-
-
Chromatographic Conditions:
-
Column: Capillary column suitable for polar compounds (e.g., AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness)[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1) or Splitless for trace analysis
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes[4]
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full Scan for qualitative analysis and impurity identification, Selected Ion Monitoring (SIM) for quantitative analysis.
-
Data Presentation: GC-MS Method Validation (Example Data)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.08 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Visualization: GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of trifluoromethoxy-substituted pyridines.
Analytical Method 3: Quantitative ¹⁹F NMR (qNMR) Spectroscopy
¹⁹F qNMR is a powerful primary analytical method for the quantification of fluorinated compounds. Since the ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, it often provides simple, well-resolved spectra with low background interference.[6]
Application Note: ¹⁹F qNMR for Purity Assessment and Reference Standard Characterization
This method is highly accurate and precise, making it ideal for the purity assessment of bulk materials and the characterization of reference standards without the need for a specific standard of the analyte.[7] An internal standard with a known purity and a ¹⁹F signal that does not overlap with the analyte is used for quantification.
Experimental Protocol: ¹⁹F qNMR
-
Instrumentation:
-
NMR spectrometer with a fluorine probe
-
-
Sample Preparation:
-
Accurately weigh a known amount of the trifluoromethoxy-substituted pyridine sample.
-
Accurately weigh a known amount of a suitable internal standard (e.g., 3,5-Bis(trifluoromethyl)benzoic acid).[7]
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A simple pulse-acquire sequence is typically sufficient.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation. A longer delay (e.g., 30-60 seconds) is recommended for high accuracy.[8]
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16, 32, or 64 scans).
-
Pulse Angle: A 90° pulse is often used for maximum signal.[8]
-
Spectral Width: Should be wide enough to encompass all ¹⁹F signals of interest.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals corresponding to the trifluoromethoxy group of the analyte and a known signal from the internal standard.
-
-
Calculation: The purity of the analyte can be calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Data Presentation: ¹⁹F qNMR Method Validation (Example Data)
| Parameter | Result |
| Accuracy (% Purity) | 99.5 ± 0.5% |
| Precision (% RSD) | < 1% |
| Specificity | High (due to large chemical shift dispersion) |
Visualization: ¹⁹F qNMR Analysis Workflow
Caption: Workflow for ¹⁹F qNMR analysis of trifluoromethoxy-substituted pyridines.
References
- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. benchchem.com [benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 8. acgpubs.org [acgpubs.org]
The Trifluoromethoxy Group: A Key Player in Optimizing Drug-Like Properties
Application Note & Protocol Guide for Researchers in Drug Development
The strategic incorporation of the trifluoromethoxy (-OCF3) group into drug candidates has become a powerful tactic in medicinal chemistry to enhance a molecule's pharmacokinetic profile. This functional group exerts significant influence over key drug-like properties, including lipophilicity, metabolic stability, and membrane permeability, ultimately impacting a compound's bioavailability and efficacy. This document provides a detailed overview of the role of the trifluoromethoxy group, supported by quantitative data and experimental protocols for assessing its impact.
Modulating Physicochemical Properties with the Trifluoromethoxy Group
The trifluoromethoxy group is often considered a "lipophilic electron-withdrawing group," a combination of characteristics that can be highly advantageous in drug design. Its strong electron-withdrawing nature can influence the pKa of nearby functionalities, while its high lipophilicity can significantly improve a molecule's ability to cross biological membranes. Furthermore, the exceptional stability of the carbon-fluorine bonds within the -OCF3 moiety renders it highly resistant to metabolic degradation.[1][2]
Impact on Lipophilicity (LogP/LogD)
The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of approximately +1.04. This significant contribution to lipophilicity can enhance a drug's absorption and distribution. The replacement of a metabolically susceptible methoxy (-OCH3) group with a robust trifluoromethoxy group is a common strategy to improve a compound's pharmacokinetic profile.
Enhancement of Metabolic Stability
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethoxy group exceptionally resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3] This increased metabolic stability can lead to a longer drug half-life, reduced clearance, and a more predictable in vivo performance. A compelling example of this is seen in the development of picornavirus inhibitors, where the substitution of a methyl group with a trifluoromethyl group (a related fluorinated moiety) dramatically reduced the number of metabolites formed in a monkey liver microsomal assay from eight to just two minor products.[4]
Influence on Membrane Permeability
A drug's ability to permeate biological membranes is crucial for its absorption and distribution to its target site. By increasing lipophilicity, the trifluoromethoxy group can significantly enhance a compound's passive diffusion across lipid bilayers. This modulation of permeability is a direct consequence of the altered physicochemical properties imparted by the -OCF3 group.[1][3]
Quantitative Comparison of Drug-Like Properties
To illustrate the impact of the trifluoromethoxy group, the following table summarizes the typical quantitative changes observed when a hydrogen or methoxy group on a parent molecule is replaced with a trifluoromethoxy group. Note: The following data is a representative compilation from various sources and may not reflect a single, direct experimental comparison.
| Property | Parent Molecule (R = H or OCH₃) | Trifluoromethoxy Analog (R = OCF₃) | Rationale for Change |
| pKa | Dependent on proximal functional groups | Can be lowered for nearby basic groups | The strong electron-withdrawing nature of the -OCF3 group can decrease the basicity of adjacent amines or other basic centers. |
| Lipophilicity (LogP) | Lower | Significantly Higher (ΔLogP ≈ 1.0) | The trifluoromethoxy group is highly lipophilic, increasing the compound's affinity for non-polar environments.[5] |
| Metabolic Stability (in vitro t½) | Shorter | Longer | The high strength of the C-F bonds prevents metabolic oxidation by CYP enzymes, a common route of degradation for many drugs.[3][4] |
| Metabolic Stability (Intrinsic Clearance, CLint) | Higher | Lower | Reduced metabolic breakdown leads to a lower rate of clearance from the system. |
| Membrane Permeability (Papp) | Lower | Higher | Increased lipophilicity generally correlates with improved passive diffusion across cell membranes.[1] |
Experimental Protocols
To empirically determine the effects of trifluoromethoxy substitution, the following experimental protocols are recommended.
Protocol 1: Determination of pKa by Potentiometric Titration
This method determines the pKa of a compound by monitoring the pH of a solution as a titrant of known concentration is added.
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Magnetic stirrer and stir bar
-
Beakers and other standard laboratory glassware
-
Test compound (at least 1 mg)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound in a known volume of deionized water to create a solution of approximately 1 mM. If solubility is an issue, a co-solvent may be used, but its effect on pKa should be considered.
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and begin stirring. Immerse the calibrated pH electrode in the solution.
-
Titration:
-
For acidic compounds, titrate with 0.1 M NaOH.
-
For basic compounds, first, acidify the solution with 0.1 M HCl to a pH below the expected pKa, then titrate with 0.1 M NaOH.
-
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
Protocol 2: Determination of Lipophilicity (LogD) by Shake-Flask Method
This classic method measures the partitioning of a compound between an aqueous and an immiscible organic solvent.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add equal volumes of n-octanol and PBS to a vial.
-
Compound Addition: Add the test compound to the vial (typically from a concentrated stock solution in a suitable solvent like DMSO, ensuring the final concentration of the organic solvent is low, e.g., <1%).
-
Equilibration: Cap the vial tightly and vortex vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by CYP enzymes present in liver microsomes.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled human liver microsomes (or from another species of interest)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Incubator or water bath set to 37°C
-
96-well plates
-
Ice-cold acetonitrile or methanol to stop the reaction
-
LC-MS/MS for analysis
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the test compound (at a final concentration of, for example, 1 µM), liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile or methanol. The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this plot is the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k. Intrinsic clearance (CLint) can also be determined from these data.
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput in vitro assay that predicts passive membrane permeability.
Materials:
-
PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Test compound and control compounds (with known high and low permeability)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well UV-Vis plate reader or LC-MS for quantification
Procedure:
-
Membrane Coating: Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.
-
Donor Plate Preparation: Add the test compound solution (dissolved in PBS) to the wells of the donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t)
Where:
-
CA(t) is the concentration of the compound in the acceptor well at time t
-
Cequilibrium is the concentration at equilibrium
-
VD and VA are the volumes of the donor and acceptor wells, respectively
-
A is the area of the membrane
-
t is the incubation time
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key assays.
Caption: Workflow for pKa determination.
Caption: Workflow for LogD determination.
Caption: Workflow for metabolic stability assay.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthetic Routes to Novel Derivatives of 5-(Trifluoromethoxy)picolinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel derivatives of 5-(trifluoromethoxy)picolinic acid, a valuable scaffold in medicinal chemistry. The trifluoromethoxy group offers unique electronic properties and metabolic stability, making its incorporation into drug candidates an attractive strategy. These protocols outline a plausible synthetic pathway starting from commercially available precursors and detail the subsequent derivatization into amides and esters.
Overview of the Synthetic Strategy
The overall synthetic approach is a multi-step process commencing with the introduction of the trifluoromethoxy moiety onto a pyridine ring, followed by the formation of the picolinic acid, and culminating in the synthesis of its derivatives.
Caption: General synthetic workflow.
Synthesis of 5-(Trifluoromethoxy)picolinic Acid
This section details the protocols for the synthesis of the core molecule, 5-(trifluoromethoxy)picolinic acid, from 2-chloro-5-hydroxypyridine.
Step 1: O-Trifluoromethylation of 2-Chloro-5-hydroxypyridine
The introduction of the trifluoromethoxy group can be achieved via a two-step procedure involving the formation of a xanthate intermediate followed by treatment with a fluorinating agent.[1][2]
Experimental Protocol:
a) Formation of the Xanthate Intermediate:
-
To a solution of 2-chloro-5-hydroxypyridine (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile, add a base such as sodium hydride (1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add O-ethyl xanthic acid potassium salt (1.2 eq) and stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude xanthate intermediate, which can be used in the next step without further purification.
b) Conversion to 2-Chloro-5-(trifluoromethoxy)pyridine:
-
Dissolve the crude xanthate intermediate (1.0 eq) in an anhydrous solvent like dichloromethane.
-
Add a fluorinating agent such as XtalFluor-E (2.0 eq) and a radical initiator like AIBN (0.1 eq).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-(trifluoromethoxy)pyridine.
| Step | Reactants | Reagents | Solvent | Typical Yield |
| 2.1a | 2-Chloro-5-hydroxypyridine | NaH, O-Ethyl xanthic acid potassium salt | DMF | 85-95% (crude) |
| 2.1b | Xanthate intermediate | XtalFluor-E, AIBN | Dichloromethane | 60-75% |
Step 2: Cyanation of 2-Chloro-5-(trifluoromethoxy)pyridine
The 2-chloro substituent is converted to a nitrile group, a precursor to the carboxylic acid.
Experimental Protocol:
-
In a sealed tube, combine 2-chloro-5-(trifluoromethoxy)pyridine (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in an anhydrous solvent like DMF.
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to 120-150 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield 5-(trifluoromethoxy)picolinonitrile.
| Step | Reactant | Reagents | Solvent | Typical Yield |
| 2.2 | 2-Chloro-5-(trifluoromethoxy)pyridine | Zn(CN)₂, Pd(PPh₃)₄ | DMF | 70-85% |
Step 3: Hydrolysis of 5-(Trifluoromethoxy)picolinonitrile
The nitrile is hydrolyzed to the corresponding carboxylic acid under basic conditions.
Experimental Protocol:
-
Suspend 5-(trifluoromethoxy)picolinonitrile (1.0 eq) in an aqueous solution of a strong base, such as 6M sodium hydroxide.
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The picolinic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 5-(trifluoromethoxy)picolinic acid.
| Step | Reactant | Reagents | Solvent | Typical Yield |
| 2.3 | 5-(Trifluoromethoxy)picolinonitrile | NaOH (aq) | Water | 80-90% |
Synthesis of Novel Derivatives
With 5-(trifluoromethoxy)picolinic acid in hand, various derivatives can be synthesized through standard coupling reactions.
Amide Derivatives
Amide coupling can be achieved using several common reagents. A general workflow is presented below.
Caption: Workflow for amide synthesis.
Experimental Protocol (HATU-mediated coupling): [3]
-
To a solution of 5-(trifluoromethoxy)picolinic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or dichloromethane, add HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
| Coupling Reagent | Base | Solvent | General Yield Range |
| HATU | DIPEA | DMF | 75-95% |
| DCC/HOBt | Triethylamine | Dichloromethane | 60-85% |
| Pyridine-2-carboxylic anhydride | Triethylamine | Dichloromethane | 70-90% |
Ester Derivatives
Esterification can be performed under acidic conditions (Fischer esterification) or by using coupling agents.
Experimental Protocol (Fischer Esterification): [4]
-
Dissolve 5-(trifluoromethoxy)picolinic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux for 4-24 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ester by column chromatography.
Experimental Protocol (POCl₃-mediated esterification): [5]
-
In an ice-cold solution of the desired alcohol (5-10 eq), add 5-(trifluoromethoxy)picolinic acid (1.0 eq).
-
Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise.
-
Stir the resulting solution at room temperature for 2-4 hours.
-
Pour the reaction mixture over crushed ice and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the ester.
| Esterification Method | Reagents | Typical Yield |
| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | 60-80% |
| POCl₃-mediated | Alcohol, POCl₃ | 70-90% |
Concluding Remarks
The synthetic routes and protocols detailed in this document provide a comprehensive guide for researchers to access novel derivatives of 5-(trifluoromethoxy)picolinic acid. The modular nature of the final derivatization steps allows for the creation of a diverse library of compounds for evaluation in drug discovery programs. Optimization of reaction conditions may be necessary for specific substrates. Standard analytical techniques such as NMR, mass spectrometry, and elemental analysis should be used to confirm the identity and purity of all synthesized compounds.
References
- 1. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trifluoromethoxylated Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of trifluoromethoxylated pyridines.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of trifluoromethoxylated pyridines so challenging?
A1: The synthesis of trifluoromethoxylated pyridines presents a significant challenge in organic synthesis. Unlike the analogous methoxy (OCH3) group, the trifluoromethoxy (OCF3) group cannot be easily introduced via traditional nucleophilic substitution methods.[1][2] Key difficulties include:
-
Strong Electron Repulsion: The three fluorine atoms create strong electron repulsion, hindering the approach of nucleophiles.[1][2]
-
Unfavorable Transition State: The formation of an energetically disfavored CF3 carbocation-like transition state is required.[1][2]
-
Instability of Intermediates: Transition metal-OCF3 complexes are often thermally unstable, readily decomposing to form fluorophosgene and metal fluorides.[1][2]
-
Poor Nucleophilicity of OCF3-: The trifluoromethoxide anion has poor nucleophilicity, requiring a reactive electrophile for C–OCF3 bond formation.[1][2]
Q2: What are the main strategies for synthesizing trifluoromethoxylated pyridines?
A2: Several strategies have been developed, broadly categorized as:
-
Electrophilic Trifluoromethoxylation: These methods often involve the use of electrophilic "OCF3+" sources. However, direct electrophilic trifluoromethoxylation of pyridines can be difficult.
-
Nucleophilic Trifluoromethoxylation: This approach utilizes nucleophilic "OCF3-" sources to react with electrophilic pyridine derivatives. The development of stable and effective nucleophilic trifluoromethoxylating reagents has been a key advancement.[3]
-
Radical Trifluoromethoxylation: These methods generate a trifluoromethoxy radical that can then react with the pyridine ring. Photocatalysis is often employed to generate the radical under mild conditions.[4]
-
Rearrangement Strategies: A notable approach involves the O-trifluoromethylation of N-protected hydroxylamines derived from pyridines, followed by an OCF3 migration.[1][2][5]
Q3: Are there any one-pot procedures available for the trifluoromethoxylation of pyridines?
A3: Yes, one-pot procedures have been developed that combine the O-trifluoromethylation of N-protected hydroxylamines and the subsequent OCF3 migration without isolating the intermediate. This approach is operationally simple and tolerates a wide range of functional groups.[1][5]
Troubleshooting Guides
Problem 1: Low Yield of Trifluoromethoxylated Pyridine
| Possible Cause | Troubleshooting Suggestion |
| Inefficient OCF3 Migration | For reactions involving the O-trifluoromethylation/OCF3-migration strategy, the electronic properties of the pyridine substituents are crucial. Electron-donating groups para to the nitrogen can facilitate the migration at or below room temperature. For substrates lacking such groups, increasing the reaction temperature may be necessary to promote the rearrangement.[2] |
| Suboptimal Reagent Choice | The choice of trifluoromethoxylating reagent is critical. For instance, when using Togni reagents for the O-trifluoromethylation of N-protected hydroxylamines, Togni reagent I has been shown to be effective.[1][2] For nucleophilic approaches, recently developed pyridinium trifluoromethoxide salts can be highly effective.[3] |
| Decomposition of Starting Material or Product | Trifluoromethoxylated compounds and their precursors can be sensitive to harsh reaction conditions. Consider using milder, photocatalytic methods if applicable.[4] Monitor the reaction progress carefully by TLC or LC-MS to avoid prolonged reaction times that could lead to degradation. |
| Difficulty in Precursor Synthesis | The synthesis of N-protected N-pyridinylhydroxylamine precursors can be challenging, often leading to over-reduction to the corresponding aminopyridine or the formation of undesired bis-protected side products.[2] A robust catalytic hydrazine reduction protocol using 5% rhodium on carbon has been identified as a high-yielding method for this transformation.[2] |
Problem 2: Formation of Undesired Side Products
| Possible Cause | Troubleshooting Suggestion |
| Regioselectivity Issues | The regioselectivity of trifluoromethoxylation can be a significant challenge, especially with radical-based methods which can sometimes lead to mixtures of isomers.[5] The choice of strategy can influence the outcome. For example, the O-trifluoromethylation/OCF3-migration strategy often provides good regioselectivity, yielding the ortho-trifluoromethoxylated product relative to the amino group.[5] For C3-selective trifluoromethylation, a method involving hydrosilylation to activate the pyridine ring has been developed.[6][7][8][9][10][11] |
| Over-reduction of Nitro Precursors | During the synthesis of N-pyridinyl-N-hydroxylamine precursors from nitropyridines, over-reduction to aminopyridines is a common side reaction.[2] Careful control of reaction conditions and the choice of reducing agent are critical. The use of catalytic hydrazine reduction with Rh/C has been shown to minimize this side product.[2] |
| Formation of C-Trifluoromethylated Byproducts | When using certain electrophilic trifluoromethylating reagents, such as Togni's hypervalent iodine reagents, C-trifluoromethylation can compete with the desired O-trifluoromethylation, especially with electron-rich aromatic systems.[5] Careful optimization of reaction conditions and substrate choice is necessary. |
Data Summary
Table 1: Selected Examples of Trifluoromethoxylation of Pyridines via O-Trifluoromethylation/OCF3-Migration
| Entry | Substrate | Product | Yield (%) | Conditions |
| 1 | Methyl (5-bromo-6-methoxypyridin-3-yl)(hydroxyl)carbamate | Methyl (5-bromo-2-methoxy-6-(trifluoromethoxy)pyridin-3-yl)carbamate | 85 | Togni reagent I, NaHCO3, CH2Cl2, 4 °C, 15 h |
| 2 | Methyl (5-chloropyridin-3-yl)(hydroxyl)carbamate | Methyl (5-chloro-2-(trifluoromethoxy)pyridin-3-yl)carbamate | 75 | Togni reagent I, NaHCO3, CH2Cl2, RT then 50 °C |
| 3 | Methyl (6-methoxypyridin-3-yl)(hydroxyl)carbamate | Methyl (2-methoxy-6-(trifluoromethoxy)pyridin-3-yl)carbamate | 82 | Togni reagent I, NaHCO3, CH2Cl2, 4 °C, 15 h |
| 4 | Methyl hydroxyl(6-phenylpyridin-3-yl)carbamate | Methyl (6-phenyl-2-(trifluoromethoxy)pyridin-3-yl)carbamate | 78 | Togni reagent I, NaHCO3, CH2Cl2, RT then 50 °C |
Data adapted from a study on the regioselective trifluoromethoxylation of functionalized pyridines.[1]
Experimental Protocols
Key Experiment: One-Pot Trifluoromethoxylation of a Functionalized Pyridine via OCF3-Migration
This protocol is adapted from a reported procedure for the regioselective trifluoromethoxylation of functionalized pyridines.[1]
Materials:
-
N-protected N-pyridinylhydroxylamine precursor (1.0 equiv)
-
Togni reagent I (1.2 equiv)
-
Sodium bicarbonate (NaHCO3) (2.0 equiv)
-
Dichloromethane (CH2Cl2), anhydrous
Procedure:
-
To a solution of the N-protected N-pyridinylhydroxylamine precursor in anhydrous CH2Cl2, add NaHCO3.
-
Cool the mixture to the appropriate temperature (e.g., 4 °C or room temperature, depending on the substrate).
-
Add Togni reagent I portion-wise over 10 minutes.
-
Stir the reaction mixture at the specified temperature for the required time (e.g., 15 hours). For less reactive substrates, the reaction mixture may require heating after the initial stirring period.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the product with CH2Cl2.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethoxylated pyridine.
Visualizations
Caption: Experimental workflow for a one-pot trifluoromethoxylation.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Pyridine Trifluoromethoxylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the trifluoromethoxylation of pyridines.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethoxylation reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue and can stem from several factors. Systematically evaluating your reaction setup is key to optimization.
-
Suboptimal Reagent Choice: The efficiency of trifluoromethoxylation is highly dependent on the reagent used. For instance, using Togni reagent II with cesium carbonate in chloroform at room temperature for certain substrates can result in low yields (e.g., 29%).[1] Switching to Togni reagent I can be more effective for specific substrates.[1][2]
-
Inefficient Reaction Conditions: Classical methods may involve harsh conditions or long reaction times.[3] The choice of solvent, base, and temperature is critical. Screening different solvents like CH2Cl2, which has shown to provide yields up to 87% in some cases, can be beneficial.[2]
-
Incomplete Reaction: The reaction may not be proceeding to completion. This can be due to insufficient reaction time or temperature. For electron-deficient heteroaromatic substrates, heating may be required to drive the reaction forward.[4] Monitoring the reaction progress via TLC or LC-MS is crucial to determine the optimal reaction time.
-
Precursor Synthesis Issues: For methods involving N-heteroaryl-N-hydroxylamine precursors, challenges in their synthesis can impact the overall yield. Over-reduction of nitropyridines or the formation of undesired bis-protected side products during the protection step can lower the availability of the key intermediate.[2]
Q2: I am observing poor regioselectivity in my reaction. How can I control the position of trifluoromethoxylation on the pyridine ring?
A2: Achieving high regioselectivity is a significant challenge in pyridine functionalization.[5][6] The strategy employed dictates the outcome.
-
Ortho-Selectivity:
-
C-H Activation with Silver Salts: A method mediated by silver salts (e.g., AgF2) with a trifluoromethoxide anion source has demonstrated ortho-position selective C-H trifluoromethoxylation of pyridines.[5][7]
-
Togni Reagent with N-protected Hydroxylamines: Using Togni reagents with N-protected hydroxylamines derived from pyridines often yields products with the OCF3 substituent in the ortho-position relative to the amino group.[4][8]
-
-
Meta-Selectivity (C3 Position): Directing trifluoromethylation to the C3 position is particularly challenging.[6] A specialized method involves hydrosilylation to activate the pyridine ring, followed by a reaction with a nucleophilic CF3 source like Togni Reagent I, which has been shown to be selective for the 3-position.[6][9]
-
Substituent Effects: The electronic properties of the substituents on the pyridine ring play a crucial role. Substrates with an electron-donating group para to the protected N-hydroxylamine can readily undergo rearrangement to yield the desired products at or below room temperature.[2]
Q3: What are the most common side products, and how can I minimize their formation?
A3: Side product formation can significantly reduce the yield of the desired trifluoromethoxylated pyridine.
-
Fluorinated Byproducts: In methods utilizing silver fluoride salts like AgF2, a common side product is the corresponding fluorinated pyridine (e.g., 4-(tert-butyl)‐2-fluoropyridine).[7] Careful optimization of reagent stoichiometry and reaction conditions is necessary to minimize this pathway.
-
Over-reduction Products: During the synthesis of N-pyridinyl-N-hydroxylamine precursors from nitropyridines, over-reduction can lead to the formation of aminopyridines, consuming the starting material.[2] A robust catalytic hydrazine reduction protocol (e.g., using 5% rhodium on carbon) can help mitigate this.[2]
-
Bis-protected Side Products: The protection of N-pyridinyl-N-hydroxylamines can sometimes lead to undesired bis-protected side products and pyridinium salts, which lowers the yield of the required precursor.[2]
Q4: My reaction is very slow or does not proceed to completion. What steps can I take?
A4: Stalled reactions can often be addressed by modifying the reaction conditions.
-
Increase Temperature: Electron-deficient substrates often require higher temperatures for the OCF3-migration step to proceed efficiently.[2] If your reaction is sluggish at room temperature, consider heating the reaction mixture.
-
Optimize Solvent: The choice of solvent can dramatically affect reaction rates. For two-step procedures involving O-trifluoromethylation and migration, it may be beneficial to perform the first step in a solvent like CH2Cl2, and then switch to a solvent like MeNO2 for the higher temperature migration step.[1]
-
Check Reagent Equivalents: Ensure that the trifluoromethoxylating agent and any necessary catalysts or bases are used in the correct stoichiometry. For some protocols, an excess of certain reagents may be required.[2]
-
Degassing: For photochemical reactions, removing dissolved oxygen by degassing the reaction solution can sometimes improve the yield.[10]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during pyridine trifluoromethoxylation.
Caption: A troubleshooting decision tree for low-yield pyridine trifluoromethoxylation reactions.
Data Presentation: Optimization of Reaction Conditions
The selection of reagents and conditions is paramount for successful trifluoromethoxylation. The tables below summarize key findings from optimization studies.
Table 1: Optimization of Trifluoromethoxylation using a Togni Reagent [1][2]
| Entry | Reagent | Base (0.1 equiv.) | Solvent | Yield (%) |
| 1 | Togni Reagent II | Cs2CO3 | CHCl3 | 29 |
| 2 | Togni Reagent I | Cs2CO3 | CHCl3 | 55 |
| 3 | Togni Reagent I | K2CO3 | CHCl3 | 51 |
| 4 | Togni Reagent I | DBU | CHCl3 | 48 |
| 5 | Togni Reagent I | None | CHCl3 | 45 |
| 6 | Togni Reagent I | Cs2CO3 | CH2Cl2 | 87 |
| 7 | Togni Reagent I | Cs2CO3 | DCE | 75 |
| 8 | Togni Reagent I | Cs2CO3 | Toluene | 68 |
Yields were determined by 1H-NMR analysis for the conversion of methyl (5-bromo-6-methoxypyridin-3-yl)(hydroxyl)carbamate to its trifluoromethoxylated product.
Table 2: Methodologies for Direct C-H Trifluoromethoxylation of Pyridines [5]
| Method | Pyridine Substrate (1.0 equiv) | Silver Salt | OCF3 Source (equiv) | Additives | Solvent | Temp. |
| A | 4-(tert-butyl)pyridine | AgF2 (1.0 equiv) | TFMS (3.0) | Selectfluor (2.0 equiv), CsF (3.0 equiv) | DMC | 35 °C |
| B | Pyridines with e--deficient groups | AgF2 (4.0 equiv) | TFMS (4.0) | None | MeCN | 10 °C |
| C | Complex substrates | AgF2 (1.0 equiv) | TFMS (4.0) | Selectfluor (2.0 equiv), CsF (4.0 equiv), Ligand | DMC | 35 °C |
| D | Complex substrates | AgF2 (4.0 equiv) | TFMS (4.0) | Ligand | MeCN | 10 °C |
TFMS = Trifluoromethyl silane derivative (e.g., TMSOCF3); DMC = Dimethyl carbonate; Ligands used include 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine or di(pyridin-2-yl)methanone.
Experimental Protocols
Protocol 1: One-Pot Trifluoromethoxylation of N-Aryl-N-hydroxylamines
This protocol is based on a scalable and operationally simple method for the regioselective trifluoromethoxylation of pyridines using a Togni reagent.[1][2]
Materials:
-
N-protected heteroaryl-hydroxylamine substrate (1.0 equiv)
-
Togni Reagent I (1.2 equiv)
-
Cesium Carbonate (Cs2CO3) (0.1 equiv)
-
Dichloromethane (CH2Cl2)
-
Nitromethane (MeNO2) (if required for migration)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen), add the N-protected heteroaryl-hydroxylamine substrate.
-
Dissolve the substrate in anhydrous dichloromethane (CH2Cl2).
-
Add Togni Reagent I followed by cesium carbonate at room temperature.
-
Stir the reaction mixture at room temperature. For substrates with electron-donating groups, the reaction and subsequent rearrangement may proceed to completion at this temperature. Monitor the reaction progress by TLC.
-
For electron-deficient substrates requiring heating: Once the initial O-trifluoromethylation is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the CH2Cl2.
-
Dissolve the residue in nitromethane (MeNO2).
-
Heat the resulting mixture to the required temperature (e.g., 60-120 °C) to facilitate the OCF3-migration. Monitor the completion of the rearrangement by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to yield the trifluoromethoxylated pyridine.
General Experimental Workflow
The following diagram illustrates the general workflow for a typical two-step pyridine trifluoromethoxylation experiment.
Caption: A generalized workflow for a two-step pyridine trifluoromethoxylation procedure.
References
- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-(Trifluoromethoxy)picolinic Acid Synthesis & Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and experimental protocols to enhance the yield and purity of 5-(trifluoromethoxy)picolinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 5-(trifluoromethoxy)picolinic acid?
A1: The synthesis of 5-(trifluoromethoxy)picolinic acid and related trifluoromethoxylated pyridines typically involves a few key strategies. One common approach is the late-stage functionalization of a pre-existing pyridine ring. This can include direct C-H trifluoromethoxylation, which is a formidable challenge but can be achieved under specific silver-mediated conditions.[1][2] Another major route involves building the molecule from a precursor that already contains the trifluoromethyl or trifluoromethoxy group, such as 2-chloro-5-(trifluoromethyl)pyridine.[3] This precursor can then undergo further reactions, like carboxylation or hydrolysis of a nitrile/ester group, to install the picolinic acid functionality.
Q2: What are the critical reaction parameters to control during trifluoromethoxylation?
A2: Optimizing trifluoromethoxylation reactions is crucial for achieving good yields. Key parameters include the choice of trifluoromethoxy source, oxidant, and catalyst system. For silver-mediated C-H trifluoromethoxylation, the optimal conditions may involve using AgF2 as the silver salt, Selectfluor as the oxidant, and a specific ligand like 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine to improve yield and selectivity.[2] Reaction temperature and solvent are also critical; reactions are often run under mild conditions (e.g., 35 °C) in solvents like dimethyl carbonate (DMC).[2] The choice of reagents can be complex, as traditional methods often required harsh conditions and toxic reagents.[4]
Q3: My purification by recrystallization is yielding an impure product. What are the alternative methods?
A3: If standard recrystallization is insufficient, several other purification techniques can be employed. Picolinic acids can often be purified by converting them into a salt, such as a hydrochloride salt, which can then be crystallized and subsequently neutralized to recover the pure acid.[5] Another effective method is column chromatography on silica gel, using a solvent system tailored to the polarity of the product and impurities. For stubborn impurities, preparative HPLC may be necessary. It is also beneficial to perform an initial acid-base extraction during the workup to remove neutral or basic impurities before attempting crystallization.
Q4: Can the trifluoromethoxy (-OCF3) group be sensitive to certain reaction conditions?
A4: Yes, the trifluoromethoxy group is generally robust but can be sensitive to harsh acidic or basic conditions, particularly at elevated temperatures, which could lead to hydrolysis and the formation of undesired byproducts. It is important to control the pH and temperature during synthesis and workup. For instance, when hydrolyzing an ester or nitrile to form the carboxylic acid, using milder conditions (e.g., lower temperatures, carefully selected acids/bases) is recommended to preserve the -OCF3 group.
Synthesis & Purification Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of 5-(trifluoromethoxy)picolinic acid.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive reagents or catalyst. 2. Incorrect reaction temperature. 3. Presence of moisture or oxygen in an air-sensitive reaction. 4. Insufficient reaction time. | 1. Use fresh, high-purity reagents. Ensure the catalyst (e.g., AgF2) has not degraded.[2] 2. Optimize temperature. Silver-mediated C-H trifluoromethoxylation is sensitive and may require specific temperatures like 35 °C.[2] 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen). 4. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Formation of Multiple Byproducts | 1. Over-chlorination or reaction at other positions on the pyridine ring.[3] 2. Hydrolysis of the -OCF3 group. 3. Incomplete conversion of intermediates. 4. Side reactions due to harsh conditions (e.g., high temperature).[4] | 1. Adjust the stoichiometry of the chlorinating agent. Use regioselective methods where possible. 2. Avoid strong acids/bases and high temperatures during workup and purification. 3. Increase reaction time or temperature moderately, while monitoring for byproduct formation. 4. Screen for milder reaction conditions. For example, some modern trifluoromethoxylation methods operate at room temperature.[4] |
| Difficulty Isolating Product from Reaction Mixture | 1. Product is highly soluble in the workup solvent. 2. Formation of an emulsion during aqueous extraction. 3. Product co-precipitates with inorganic salts. | 1. Use a different extraction solvent or perform back-extraction. Evaporate the solvent under reduced pressure. 2. Add brine (saturated NaCl solution) to break the emulsion. Centrifuge the mixture if the emulsion persists. 3. Before precipitation, filter the solution to remove any insoluble salts. Wash the crude product thoroughly with water to remove salts. |
| Low Purity After Recrystallization | 1. Improper solvent choice for recrystallization. 2. Impurities have similar solubility to the product. 3. Product oiling out instead of crystallizing. | 1. Perform a solvent screen to find a solvent in which the product is soluble when hot but sparingly soluble when cold. Suitable solvents for similar compounds include ethanol, water, or acetic acid.[5][6] 2. Purify via an alternative method like column chromatography or salt formation.[5] 3. Ensure the solution is not supersaturated. Use a solvent pair, or cool the solution more slowly with vigorous stirring. |
Diagrams: Workflows and Pathways
The following diagrams illustrate key processes in the synthesis and troubleshooting of 5-(trifluoromethoxy)picolinic acid.
Caption: A potential synthetic route via carboxylation of a precursor.
Caption: A logical workflow for troubleshooting common synthesis problems.
Caption: A decision-based workflow for product purification.
Experimental Protocols
The following is a representative, generalized protocol for the synthesis and purification of 5-(trifluoromethoxy)picolinic acid from a suitable precursor. Note: All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis via Carboxylation of 2-Chloro-5-(trifluoromethoxy)pyridine
This protocol involves the formation of an organometallic intermediate followed by quenching with carbon dioxide.
Materials:
-
2-Chloro-5-(trifluoromethoxy)pyridine
-
Magnesium turnings or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO2)
-
Hydrochloric Acid (HCl), aqueous solution (e.g., 1M)
-
Sodium Hydroxide (NaOH), aqueous solution (e.g., 1M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings to a dry, three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Grignard Formation: Add a solution of 2-chloro-5-(trifluoromethoxy)pyridine in anhydrous THF dropwise to the magnesium turnings. A small crystal of iodine may be needed to initiate the reaction. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Carboxylation: Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Quenching: Carefully add crushed dry ice (solid CO2) to the reaction mixture in small portions, ensuring the temperature does not rise significantly. Allow the mixture to slowly warm to room temperature overnight.
-
Workup: Quench the reaction by slowly adding 1M HCl solution until the mixture is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Acid-Base Purification: Combine the organic layers and extract the product into the aqueous phase by washing with 1M NaOH solution (3x).
-
Isolation: Wash the combined basic aqueous layers with ethyl acetate to remove any neutral impurities. Carefully acidify the aqueous layer with concentrated HCl to pH ~2, which should precipitate the crude 5-(trifluoromethoxy)picolinic acid.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol/water, isopropanol). The crude product should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.
-
Dissolution: Dissolve the crude, dry 5-(trifluoromethoxy)picolinic acid in the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through celite to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum to obtain the final product.
-
Analysis: Confirm the purity of the final product using techniques such as NMR, LC-MS, and melting point analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3245998A - Processes for the production of picolinic acid dericatives - Google Patents [patents.google.com]
Technical Support Center: Purification of Fluorinated Pyridine Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of fluorinated pyridine carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying fluorinated pyridine carboxylic acids?
A1: The primary challenges stem from the unique combination of functional groups. The pyridine ring introduces basicity and potential for strong interactions with silica gel. The carboxylic acid group is acidic and can cause tailing in chromatography, while also influencing solubility. Fluorine substituents alter the molecule's polarity, pKa, and can sometimes be susceptible to displacement under harsh conditions. Common issues include poor solubility in common organic solvents, difficulty in removing starting materials or byproducts with similar polarities, and challenges in separating positional isomers.
Q2: How does the position of the fluorine atom and carboxylic acid group affect purification?
A2: The relative positions of the fluorine atom and the carboxylic acid on the pyridine ring significantly impact the molecule's electronic properties, dipole moment, and potential for intramolecular hydrogen bonding. This, in turn, affects its solubility and retention characteristics in chromatography. For example, isomers can exhibit different pKa values, which can be exploited for separation by pH-controlled extraction or chromatography. Isomeric ligands have been shown to affect the structure and biological activity of their metal complexes, which is a testament to their differing electronic and steric properties that also influence their purification.[1][2]
Q3: Can I use normal-phase silica gel chromatography for these compounds?
A3: Yes, but it can be challenging. The basic pyridine nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and sometimes irreversible adsorption. To mitigate this, it's common to add a modifier to the mobile phase, such as a small amount of a volatile acid (e.g., acetic acid or formic acid) or a base (e.g., triethylamine or pyridine), to saturate the active sites on the silica gel.
Q4: Is recrystallization a viable purification method?
A4: Recrystallization is a highly effective method for purifying solid fluorinated pyridine carboxylic acids, provided a suitable solvent or solvent system can be found. The key is to identify a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the polar nature of these molecules, common recrystallization solvents include alcohols (ethanol, methanol), water, or mixtures of solvents like hexane/ethyl acetate or hexane/acetone.[3][4][5] For instance, 5-fluoroquinolinic acid, a precursor to a fluoronicotinic acid, can be recrystallized from hot acetone.
Q5: What are some common impurities I should be aware of?
A5: Common impurities often include unreacted starting materials, reagents, and byproducts from the synthesis. For example, in the synthesis of 2,6-dichloro-5-fluoronicotinic acid, a potential byproduct is the corresponding trichloronitrile, which can contaminate the final product after hydrolysis.[6] In fluorination reactions, incompletely fluorinated or over-fluorinated products can also be present.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated to a very high degree.
-
Solution:
-
Choose a solvent with a lower boiling point.
-
Reduce the initial concentration of the compound in the solvent.
-
Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Try a different solvent system. A mixture of two miscible solvents (one in which the compound is soluble and one in which it is insoluble) can be effective.
-
Problem: Poor recovery of the purified compound.
-
Possible Cause: The compound is too soluble in the cold recrystallization solvent.
-
Solution:
-
Ensure the solution is sufficiently cooled, preferably in an ice bath, for an adequate amount of time to allow for maximum crystal formation.
-
Reduce the amount of solvent used to dissolve the compound.
-
Consider a different solvent or a solvent mixture where the compound's solubility at low temperatures is lower.
-
Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. Below is a table summarizing common solvents and their suitability.
| Solvent/System | Polarity | Typical Use Case | Considerations |
| Water | High | For highly polar compounds with hydrogen bonding capabilities. | May require heating to high temperatures.[3][5] |
| Ethanol/Methanol | High | Good general-purpose solvents for polar compounds. | The compound might have high solubility even at room temperature. |
| Acetone | Medium | Effective for compounds of moderate polarity. | Has a low boiling point, so care must be taken to avoid rapid evaporation.[4] |
| Ethyl Acetate | Medium | Another good option for moderately polar compounds. | |
| Hexane/Ethyl Acetate | Variable | A versatile solvent system where the polarity can be fine-tuned. | Start by dissolving the compound in a minimum of hot ethyl acetate and then add hot hexane until turbidity is observed. |
| Hexane/Acetone | Variable | Similar to hexane/ethyl acetate, useful for a range of polarities.[3] | |
| Toluene | Low | Can be effective for less polar compounds or those that crystallize well from aromatic solvents. | Higher boiling point to be aware of. |
Column Chromatography Challenges
Problem: Significant peak tailing on silica gel.
-
Possible Cause: Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica.
-
Solution:
-
Add a small percentage (0.1-1%) of a volatile acid like formic acid or acetic acid to the mobile phase. This will protonate the pyridine, reducing its interaction with the silica.
-
Alternatively, for less polar compounds, adding a small amount of a base like triethylamine or pyridine can saturate the active sites on the silica.
-
Consider using a different stationary phase, such as alumina (neutral or basic) or a bonded-phase silica like C18 for reversed-phase chromatography.
-
Problem: The compound does not move from the baseline.
-
Possible Cause: The mobile phase is not polar enough to elute the highly polar fluorinated pyridine carboxylic acid.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
If using ethyl acetate is not sufficient, consider adding a more polar solvent like methanol to the mobile phase. A common mobile phase system is a gradient of methanol in dichloromethane.
-
Problem: Poor separation of the desired product from impurities.
-
Possible Cause: The polarity difference between the product and impurities is too small for effective separation with the chosen mobile phase.
-
Solution:
-
Use a shallower solvent gradient during elution to improve resolution.
-
Try a different solvent system. Changing the solvents can alter the selectivity of the separation.
-
Consider using a different stationary phase. For example, a pentafluorophenyl (PFP) column in HPLC can offer different selectivity for fluorinated compounds.[7]
-
Typical Mobile Phases for Chromatography
The following table provides starting points for mobile phase selection in column chromatography.
| Stationary Phase | Mobile Phase System | Polarity of Eluent | Typical Analytes |
| Silica Gel | Hexane / Ethyl Acetate | Low to Medium | Less polar derivatives |
| Silica Gel | Dichloromethane / Methanol | Medium to High | More polar compounds |
| Silica Gel | Ethyl Acetate / Acetic Acid | Medium to High (Acidic) | Helps to reduce tailing of basic compounds |
| Reversed-Phase (C18) | Water / Acetonitrile + 0.1% Formic Acid or TFA | High to Medium (Acidic) | Suitable for a wide range of polarities, common in HPLC |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by pH-Controlled Precipitation
-
Dissolution: Dissolve the crude fluorinated pyridine carboxylic acid in an aqueous basic solution (e.g., 1M NaOH) to form the sodium salt.
-
Extraction of Neutral Impurities: Extract the basic solution with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic, organic-soluble impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add an acid (e.g., 1M HCl) with stirring to adjust the pH to the isoelectric point of the carboxylic acid (typically pH 1-4), at which it is least soluble.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum. A patent for 2,6-dichloro-5-fluoronicotinic acid describes a similar procedure where a basic solution is extracted and then acidified to precipitate the product.[6]
Visualizations
Caption: General purification workflow for fluorinated pyridine carboxylic acids.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Decomposition of Trifluoromethoxy-Containing Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of trifluoromethoxy (-OCF₃)-containing compounds during your experiments.
Frequently Asked Questions (FAQs)
Q1: I thought the trifluoromethoxy group was highly stable. Why am I observing degradation of my compound?
A1: While the trifluoromethoxy group is known for its high metabolic and chemical stability due to the strong carbon-fluorine bonds, the overall stability of a molecule is context-dependent.[1] Degradation may not be occurring at the -OCF₃ group itself but at other labile functional groups within the molecule. However, under specific stress conditions, even the trifluoromethoxy group can be susceptible to degradation.
Q2: What are the common degradation pathways for trifluoromethoxy-containing compounds?
A2: The primary degradation pathways observed are:
-
Hydrolysis: This is one of the more common degradation routes, particularly under basic (alkaline) conditions. The trifluoromethoxy group can be hydrolyzed to a lesser extent compared to other functional groups, but it is not entirely immune. For example, 2-trifluoromethylphenol has been shown to hydrolyze to salicylic acid at neutral pH.[2]
-
Photodegradation: Exposure to light, especially UV light, can induce degradation. The extent of degradation and the resulting photoproducts depend on the overall structure of the molecule and the light source.[3]
-
Metabolic Degradation: While generally resistant to metabolism, some biotransformation can occur. For instance, the anti-tuberculosis drug Delamanid, which contains a trifluoromethoxy group, is metabolized in plasma.[4][5]
-
Thermal Degradation: High temperatures can lead to the decomposition of these compounds. The presence of the -OCF₃ group often enhances thermal stability compared to non-fluorinated analogs.
Q3: I am seeing unexpected peaks in my HPLC analysis after storing my compound in a basic buffer. What could be the cause?
A3: The appearance of new peaks in your HPLC chromatogram after exposure to a basic buffer is a strong indicator of base-catalyzed hydrolysis. While the trifluoromethoxy group is relatively stable, other functional groups in your molecule, such as esters or amides, are more susceptible to hydrolysis under alkaline conditions. It is also possible, though less common, that the trifluoromethoxy group itself is undergoing slow hydrolysis.
Q4: My compound seems to be degrading during my cell-based assays. What steps can I take to minimize this?
A4: Instability in cell-based assays can be due to several factors. To mitigate this:
-
Assess Stability in Media: First, determine the stability of your compound in the cell culture medium without cells to distinguish between chemical and metabolic degradation.
-
Minimize Light Exposure: Protect your plates from light as much as possible, as some compounds are photolabile.
-
Reduce Incubation Time: If the compound is degrading over time, consider shorter incubation periods if the assay allows.
-
Use Freshly Prepared Solutions: Prepare solutions of your compound immediately before use to minimize degradation in the stock solution.
Q5: How can I confirm the identity of degradation products?
A5: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for identifying degradation products. By comparing the mass spectra of the parent compound and the new peaks, you can often deduce the chemical transformation that has occurred. For more detailed structural information, techniques like tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are invaluable.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Suggested Solution |
| Variable IC₅₀ values between experiments. | Compound instability in the assay medium. | 1. Perform a stability study of the compound in the assay medium over the time course of the experiment. 2. Analyze samples at different time points by HPLC to quantify the remaining parent compound. 3. If degradation is observed, consider preparing fresh solutions for each experiment, reducing incubation times, or protecting the assay from light. |
| Loss of activity over time. | Metabolic degradation by cells. | 1. Conduct a metabolic stability assay using liver microsomes or hepatocytes to assess the rate of metabolism. 2. If the compound is rapidly metabolized, this may be an inherent property of the molecule. |
| Poor reproducibility of results. | Adsorption to plasticware. | 1. Use low-binding plates and tubes. 2. Include a small percentage of a non-ionic surfactant (e.g., Tween 20) in the assay buffer to reduce non-specific binding. |
Issue 2: Appearance of New Peaks in HPLC Analysis
| Symptom | Possible Cause | Suggested Solution |
| A new peak appears after sample storage. | Sample degradation. | 1. Re-analyze a freshly prepared sample to confirm the new peak is not an artifact. 2. Investigate the storage conditions (temperature, light, pH of the solvent) to identify the cause of degradation. 3. Store samples at a lower temperature, protected from light, and in a neutral, aprotic solvent if possible. |
| Ghost peaks or baseline noise. | Contaminated mobile phase or column. | 1. Prepare fresh mobile phase using high-purity solvents. 2. Flush the column with a strong solvent to remove contaminants. 3. If the problem persists, consider replacing the column. |
| Peak splitting or tailing. | Column degradation or inappropriate mobile phase. | 1. Ensure the mobile phase pH is within the stable range for the column. 2. Check for voids in the column. 3. Optimize the mobile phase composition. |
Quantitative Stability Data
The stability of trifluoromethoxy-containing compounds is highly dependent on the specific molecular structure and the experimental conditions. The following table summarizes available quantitative data from the literature.
| Compound | Condition | Parameter | Value | Reference |
| Delamanid | Human Plasma, 37°C, pH 7.4 | Half-life (t½) | 0.64 hours | [4] |
| Delamanid | Human Plasma, 37°C | Effect of pH on M1 formation rate | Rate increases from pH 6.0 to 8.0 | [4] |
| 2-Trifluoromethylphenol | Phosphate Buffer, 37°C, pH 7.4 | Half-life (t½) | 6.9 hours | [2] |
| Riluzole | 1N NaOH | % Degradation | Not specified, but degradation observed | [6] |
| Riluzole | 0.1N HCl | % Degradation | Not specified, but degradation observed | [6] |
| Riluzole | 30% H₂O₂ | % Degradation | Not specified, but degradation observed | [6] |
| Riluzole | Thermal (unspecified temp.) | % Degradation | Degradation product observed | [6] |
| Pretomanid | Plasma | Long-term stability | Stable for ~203 days at -80°C | [7] |
| Teriflunomide | Acidic conditions | Degradation | Partial degradation | [8] |
| Teriflunomide | Thermal conditions | Degradation | Incomplete degradation | [8] |
| Teriflunomide | Oxidative conditions | Degradation | Slight degradation | [8] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of a trifluoromethoxy-containing compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat the mixture at 60°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours. Dilute with mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 24 hours. Dissolve the stressed solid in a suitable solvent and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to UV light (254 nm) and visible light for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and coupled to a mass spectrometer (LC-MS).
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the in vitro metabolic stability of a trifluoromethoxy-containing compound.
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the test compound (e.g., 1 µM) in a suitable solvent (e.g., acetonitrile or DMSO, final concentration ≤ 0.5%).
-
Thaw human liver microsomes (HLM) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the HLM solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
-
Time Points:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizations
Caption: General degradation pathways for trifluoromethoxy-containing compounds.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Mechanism of Delamanid, a New Anti-Tuberculosis Drug, in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Metabolism of Delamanid, a Novel Anti-Tuberculosis Drug, in Animals and Humans: Importance of Albumin Metabolism In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability-indicating Method for the Estimation of Riluzole in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
"scale-up considerations for the synthesis of 5-(trifluoromethoxy)pyridine-2-carboxylic acid"
Welcome to the technical support center for the synthesis of 5-(trifluoromethoxy)pyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the scale-up of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial-scale synthetic route for this compound?
A1: The most prevalent and economically viable route for large-scale production starts from 3-picoline. The general sequence involves:
-
Vapor-Phase Chlorofluorination: 3-picoline is converted to the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine.
-
Cyanation: The 2-chloro substituent is displaced with a cyanide group to form 2-cyano-5-(trifluoromethyl)pyridine.
-
Hydrolysis: The nitrile group is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Q2: What are the primary challenges when scaling up the vapor-phase chlorofluorination of 3-picoline?
A2: The primary challenges include catalyst deactivation and the formation of multi-chlorinated by-products.[1] Catalyst lifetime can be reduced by coking, where carbonaceous by-products deposit on the catalyst surface.[2] Controlling the stoichiometry of chlorine gas and the reaction temperature is crucial to minimize the formation of undesired polychlorinated pyridines.[1]
Q3: Are there alternative methods to introduce the carboxylic acid group at the 2-position?
A3: Yes, other methods have been explored, although they may be less common for large-scale synthesis. These can include:
-
Palladium-catalyzed carbonylation: Direct carbonylation of 2-chloro-5-(trifluoromethyl)pyridine using carbon monoxide and a suitable palladium catalyst.
-
Grignard Reaction: Formation of a Grignard reagent from 2-chloro-5-(trifluoromethyl)pyridine, followed by quenching with carbon dioxide. However, the formation of Grignard reagents from electron-deficient pyridines can be challenging.
Q4: What are the safety considerations for the cyanation step?
A4: The use of cyanide salts, such as sodium cyanide or potassium cyanide, is highly hazardous and requires strict safety protocols. These reagents are acutely toxic if ingested, inhaled, or absorbed through the skin. The reaction should be carried out in a well-ventilated fume hood, and personnel must use appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. An emergency cyanide antidote kit should be readily available.
Q5: How can I monitor the progress of the nitrile hydrolysis?
A5: The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). A successful hydrolysis will show the disappearance of the starting material, 2-cyano-5-(trifluoromethyl)pyridine, and the appearance of the desired carboxylic acid product. It is also important to monitor for the formation of the intermediate amide, which can result from incomplete hydrolysis.
Troubleshooting Guides
Issue 1: Low Yield in the Cyanation of 2-chloro-5-(trifluoromethyl)pyridine
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | * Increase reaction temperature or time. * Ensure efficient stirring to overcome mass transfer limitations. * Consider using a phase-transfer catalyst, such as a quaternary ammonium salt, to improve the solubility and reactivity of the cyanide salt. |
| Decomposition of Starting Material | * If the reaction mixture darkens significantly, decomposition may be occurring. * Lower the reaction temperature and extend the reaction time. * Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Hydrolysis of Cyanide | * Ensure anhydrous conditions, as water can react with the cyanide salt, reducing its effectiveness. |
Issue 2: Incomplete Hydrolysis of 2-cyano-5-(trifluoromethyl)pyridine
| Potential Cause | Troubleshooting Action |
| Insufficient Acid/Base Concentration | * For acid hydrolysis, use a higher concentration of a strong acid like sulfuric or hydrochloric acid.[3] * For base hydrolysis, ensure a sufficient molar excess of a strong base like sodium hydroxide is used. |
| Formation of Stable Amide Intermediate | * Increase the reaction temperature and prolong the reaction time to drive the hydrolysis of the amide to the carboxylic acid. * Consider a two-step approach: isolate the amide and then subject it to more forcing hydrolysis conditions. |
| Low Solubility of Starting Material | * For aqueous hydrolysis, consider the addition of a co-solvent to improve the solubility of the nitrile. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Action |
| Product is an Emulsion or Oily | * During workup, if an emulsion forms, try adding a saturated brine solution to break it. * If the product oils out, try trituration with a non-polar solvent like hexanes to induce solidification. |
| Co-precipitation of Impurities | * After pH adjustment to precipitate the carboxylic acid, ensure the solution is well-stirred and cooled slowly to promote selective crystallization. * Wash the crude product thoroughly with cold water to remove any inorganic salts. |
| Purification Challenges | * Recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) is a common and effective purification method. * If recrystallization is ineffective, column chromatography on silica gel may be necessary, although this is less ideal for large-scale production. |
Experimental Protocols
Protocol 1: Cyanation of 2-chloro-5-(trifluoromethyl)pyridine
This protocol is a representative procedure and may require optimization.
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add sodium cyanide (1.1 - 1.5 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).
-
Reaction: Heat the mixture to 80-120 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water and stir. The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Hydrolysis of 2-cyano-5-(trifluoromethyl)pyridine
This protocol outlines a general acidic hydrolysis procedure.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-cyano-5-(trifluoromethyl)pyridine (1.0 eq).
-
Acid Addition: Carefully add a solution of concentrated sulfuric acid (e.g., 50-70% v/v in water). The addition is exothermic and should be done with cooling.
-
Reaction: Heat the mixture to reflux (typically 100-120 °C) and stir. Monitor the reaction by HPLC or TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The product should precipitate.
-
Isolation: Adjust the pH of the slurry with a base (e.g., sodium hydroxide solution) to the isoelectric point of the carboxylic acid (typically pH 2-4) to maximize precipitation.
-
Purification: Filter the solid product, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the cyanation step.
References
Technical Support Center: Overcoming Low Reactivity in Trifluoromethoxylation
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of precursors in trifluoromethoxylation reactions. Below you will find troubleshooting guides and frequently asked questions to assist in optimizing your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues related to low precursor reactivity during trifluoromethoxylation experiments.
Issue 1: Low or No Conversion of Aryl Halide Precursors
Low or no conversion of aryl halide precursors is a common challenge, particularly with electron-rich or sterically hindered substrates.
| Possible Cause | Recommended Solution |
| Insufficiently Electrophilic Precursor | For electron-rich aryl halides, consider converting them to more reactive derivatives such as aryl stannanes or arylboronic acids. Silver-mediated trifluoromethoxylation has shown success with these precursors.[1][2] |
| Inappropriate Catalyst System | The choice of catalyst is critical. For unactivated aryl halides, copper-based systems in combination with specific ligands can be effective. For instance, using Cu(I) species with methyl trifluoroacetate (MTFA) in a high-boiling solvent like sulfolane can drive the reaction.[3] |
| Harsh Reaction Conditions | High temperatures can lead to the decomposition of the trifluoromethoxide anion.[4] Explore milder, photoredox-catalyzed methods which can often be conducted at room temperature.[5][6][7] |
| Poor Solubility of Reagents | Ensure all components are well-dissolved. The use of co-solvents or phase-transfer catalysts may be necessary to improve solubility and reaction rates. |
Issue 2: Unreactive Alkene and Aliphatic Precursors
Alkenes and aliphatic alcohols often exhibit low reactivity towards trifluoromethoxylation due to the high energy of activation.
| Possible Cause | Recommended Solution |
| Low Reactivity of Unactivated Alkenes | Visible-light photoredox catalysis is a powerful tool for the functionalization of unactivated π systems.[6] Using a suitable photocatalyst like Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃ can enable the trifluoromethylation of a broad range of simple and complex alkenes under mild conditions.[8][9] |
| Difficulty in Activating Alcohols | Direct dehydroxylative trifluoromethoxylation of alcohols can be challenging. One strategy is to activate the alcohol using a Ph₃P/ICH₂CH₂I system with AgOCF₃ as the nucleophilic source.[10] Alternatively, converting the alcohol to a more reactive intermediate, such as a xanthate ester, can facilitate the reaction.[11] |
| Substrate Incompatibility with Reagent | Not all trifluoromethoxylating reagents are suitable for every substrate. For aliphatic alcohols, nucleophilic trifluoromethoxylation reagents are often required. The development of novel reagents like (E)-O-trifluoromethyl-benzaldoximes (TFBO) allows for the trifluoromethoxylation of unactivated alkyl halides without the need for silver.[1] |
Issue 3: Low Yields with Heteroaromatic Precursors
Heteroaromatic compounds can be particularly challenging due to potential catalyst poisoning by the heteroatoms and competing side reactions.
| Possible Cause | Recommended Solution |
| Coordination of Heteroatom to Catalyst | Basic nitrogen-containing heterocycles can coordinate to the metal center, inhibiting catalysis. Using a bifunctional reagent like trifluoromethyl triflate (TFMT) with the corresponding N-oxide of the heterocycle can overcome this by rendering the heteroarene more electrophilic while also delivering the trifluoromethoxy group.[4] |
| Poor Regioselectivity | Direct C-H trifluoromethoxylation of heteroarenes can lead to mixtures of regioisomers. Silver-mediated methods have shown promise in achieving ortho-selective C-H trifluoromethoxylation of pyridines.[12][13] |
| Electron-Deficient Heteroarenes | Electron-deficient heteroarenes can be particularly unreactive. Higher reaction temperatures may be required, or alternatively, electrochemical methods can be employed.[14][15] |
Frequently Asked Questions (FAQs)
Q1: My trifluoromethoxylation reaction is not working for an electron-rich arene. What should I try first?
A: For electron-rich arenes, which are often poor substrates in nucleophilic aromatic substitution, several strategies can be employed. A primary approach is to switch to a reaction manifold that does not rely on the inherent electrophilicity of the arene. Photoredox catalysis is an excellent starting point, as it can generate highly reactive radical intermediates that can react with a wide range of arenes, including electron-rich ones.[5][16] Another effective method is to convert the unreactive aryl halide to a more reactive precursor, such as an aryl stannane or arylboronic acid, and then employ a silver-mediated cross-coupling reaction.[1][2]
Q2: What are the advantages of using photoredox catalysis for trifluoromethoxylation?
A: Photoredox catalysis offers several key advantages, particularly for activating unreactive precursors:
-
Mild Reaction Conditions: These reactions are often conducted at room temperature using visible light, which helps to prevent the degradation of sensitive functional groups and thermally unstable reagents.[6][7][8]
-
Activation of Unreactive Bonds: Photoredox catalysis can generate highly reactive radical species, enabling the functionalization of typically inert C-H bonds and unactivated alkenes.[5][7][9]
-
Improved Functional Group Tolerance: The mild conditions generally allow for a broader range of functional groups to be tolerated in the substrate compared to traditional methods that may require harsh reagents or high temperatures.
Q3: How can I improve the yield of trifluoromethoxylation for aliphatic alcohols?
A: Aliphatic alcohols are challenging substrates. To improve yields, you can:
-
Activate the Hydroxyl Group: The hydroxyl group is a poor leaving group. It can be activated in situ using systems like triphenylphosphine/diiodoethane (Ph₃P/ICH₂CH₂I) to facilitate nucleophilic substitution with a trifluoromethoxide source like AgOCF₃.[10][17]
-
Use a More Potent Trifluoromethoxylating Reagent: The choice of reagent is crucial. Recently developed reagents, such as S-(difluoromethyl)sulfonium salts for difluoromethylation (a related transformation), have shown high reactivity towards a wide variety of alcohols under mild conditions.[18] For trifluoromethoxylation, exploring novel nucleophilic sources is recommended.[1]
-
Optimize Reaction Conditions: Systematically screen solvents, temperature, and reaction time. For instance, in the Ph₃P/ICH₂CH₂I promoted reaction, DMF was found to be a more effective solvent than others, and the optimal temperature was 80 °C.[10]
Q4: Are there any general strategies to improve the regioselectivity of C-H trifluoromethoxylation of arenes?
A: Achieving high regioselectivity in direct C-H functionalization is a significant challenge. For trifluoromethoxylation, directing groups can be employed to favor functionalization at a specific position (e.g., ortho-position). However, for non-directed C-H trifluoromethoxylation, the inherent electronic and steric properties of the substrate will primarily govern the regioselectivity. For certain substrates like pyridines, specific methods have been developed to achieve high ortho-selectivity, often involving silver catalysis where the silver salt may coordinate to the pyridine nitrogen, directing the reaction to the ortho C-H bonds.[12][13]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intermolecular Ditrifluoromethoxylation of Unactivated Alkenes
This protocol is based on the work of Liu et al. and involves the use of a high-valent palladium species.[5]
-
Materials:
-
Unactivated alkene (1.0 equiv)
-
Pd(MeCN)₂Cl₂ (10 mol%)
-
Trifluoromethoxylation reagent (e.g., a hypervalent iodine reagent) (2.5 equiv)
-
Solvent (e.g., Dichloromethane)
-
-
Procedure:
-
To a reaction vessel, add the unactivated alkene and the palladium catalyst.
-
Dissolve the solids in the solvent.
-
Add the trifluoromethoxylation reagent to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction and purify the product by column chromatography.
-
Protocol 2: Visible-Light Photoredox-Catalyzed C-H Trifluoromethoxylation of Arenes
This protocol is adapted from the work of Togni et al. and utilizes a ruthenium-based photocatalyst.[5]
-
Materials:
-
Arene (10 equiv)
-
Trifluoromethoxylation Reagent (e.g., Reagent II or III as described in the literature) (1.0 equiv)
-
Ru(bpy)₃²⁺ (photocatalyst, 1-2 mol%)
-
Solvent (e.g., Acetonitrile)
-
Blue LED light source
-
-
Procedure:
-
In a reaction vial, combine the arene, trifluoromethoxylation reagent, and the photocatalyst.
-
Add the solvent and degas the mixture.
-
Irradiate the reaction mixture with a blue LED light source at room temperature.
-
Monitor the reaction progress by ¹⁹F NMR using an internal standard (e.g., PhCF₃).
-
Once the reaction is complete, concentrate the mixture and purify the product.
-
Visualizations
Caption: A generalized experimental workflow for a trifluoromethoxylation reaction.
Caption: A simplified photoredox catalytic cycle for C-H trifluoromethoxylation.
References
- 1. Nucleophilic trifluoromethoxylation of alkyl halides without silver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct C-H Trifluoromethylation of Glycals by Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05018D [pubs.rsc.org]
- 11. Deoxytrifluoromethylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrochemical Trifluoromethoxylation of (Hetero)aromatics with a Trifluoromethyl Source and Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Bond Redox Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sioc.ac.cn [sioc.ac.cn]
- 18. Facile difluoromethylation of aliphatic alcohols with an S-(difluoro-methyl)sulfonium salt: reaction, scope and mechanistic study - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification Strategies for Polar Fluorinated Heterocycles
Welcome to the Technical Support Center for the purification of polar fluorinated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification of polar fluorinated heterocycles.
High-Performance Liquid Chromatography (HPLC)
Question: My polar fluorinated heterocycle shows poor peak shape (tailing or fronting) in reverse-phase HPLC. What can I do to improve it?
Answer: Poor peak shape is a common issue when purifying polar and often basic fluorinated heterocycles. Several factors could be contributing to this problem. Here’s a troubleshooting guide:
-
Secondary Interactions: Strong interactions can occur between the polar analyte and residual acidic silanols on the silica-based stationary phase, leading to peak tailing.[1]
-
Solution: Use a highly end-capped column or a column with a different stationary phase, such as a fluorinated phase, to minimize these interactions.[2] You can also try adding a mobile phase modifier like trifluoroacetic acid (TFA) or trifluoroethanol (TFE). For basic compounds, a small amount of a basic modifier like ammonium hydroxide can be beneficial.[1]
-
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of your compound, it can exist in multiple ionic forms, resulting in broad or misshapen peaks.[1]
-
Column Overload: Injecting too much sample can lead to peak fronting.[2]
-
Solution: Reduce the sample concentration or injection volume.[2]
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause fronting.
-
Solution: Ensure the sample is completely dissolved in the initial mobile phase.[2]
-
Question: My highly polar fluorinated heterocycle is not retained on a C18 column and elutes in the void volume. What are my options?
Answer: Lack of retention for highly polar compounds on traditional reverse-phase columns is a frequent challenge. Here are several strategies to address this:
-
Use a More Retentive Reverse-Phase Column: Consider a column with a higher carbon load or an embedded polar group designed for better retention of polar analytes.[1]
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It utilizes a polar stationary phase (e.g., silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent and a small amount of water.[1]
-
Aqueous Normal-Phase Chromatography: This technique also uses a polar stationary phase with a mobile phase consisting of a high percentage of organic solvent and a small amount of water.[1]
-
Use 100% Aqueous Mobile Phase: Some modern C18 columns are compatible with 100% aqueous mobile phases, which can increase the retention of very polar compounds.[1]
-
Add Ion-Pairing Reagents: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can enhance retention on a reverse-phase column.[1]
Supercritical Fluid Chromatography (SFC)
Question: I am considering using SFC for my polar fluorinated compound. When is it a good choice?
Answer: SFC is a powerful purification technique, especially in the following scenarios:
-
Chiral Separations: SFC is a leading technique for the separation of enantiomers.
-
High-Throughput Purification: SFC offers faster separation and column re-equilibration times compared to HPLC, making it ideal for high-throughput applications.[1]
-
Thermally Labile Compounds: The lower operating temperatures in SFC can be advantageous for compounds that are sensitive to heat.[1]
-
Orthogonal Selectivity: SFC often provides different selectivity compared to reverse-phase and normal-phase HPLC, which can be beneficial for resolving difficult-to-separate compounds.[1]
Question: I am experiencing inconsistent retention times in SFC. What could be the cause?
Answer: Shifting retention times in SFC can be frustrating. Here are some potential causes and solutions:
-
Pressure and Temperature Fluctuations: In SFC, pressure and temperature significantly influence the mobile phase density and solvating power.
-
Solution: Ensure your system maintains stable backpressure and column temperature.
-
-
Mobile Phase Composition: Inconsistent co-solvent concentration can lead to variability.
-
Solution: Ensure accurate and precise mixing of the mobile phase components.
-
-
Column Equilibration: Insufficient equilibration time between injections can cause retention time drift.
-
Solution: Allow for adequate column equilibration with the initial mobile phase conditions before each injection.
-
Crystallization
Question: I am unable to obtain crystals of my polar fluorinated heterocycle; it keeps "oiling out". What should I do?
Answer: "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem, especially with highly polar molecules. Here are some troubleshooting steps:
-
High Degree of Supersaturation: The solution may be too concentrated.
-
Solution: Use a more dilute solution and allow for slower cooling to reduce the rate of supersaturation.[2]
-
-
Presence of Impurities: Impurities can inhibit crystal formation.
-
Solution: Try to purify the compound further using another technique like HPLC before attempting crystallization.[2]
-
-
Inappropriate Solvent System: The chosen solvent may be too good of a solvent, even at lower temperatures.
-
Solution: Experiment with different solvents or solvent mixtures (a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is not). Slow addition of the anti-solvent to a solution of the compound in the good solvent can induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a purification method for a novel polar fluorinated heterocycle?
A1: A good starting point is to first assess the compound's polarity and solubility.[1]
-
For moderately polar compounds soluble in organic solvents: Reverse-phase HPLC is a versatile first choice. Start with a C18 column and a simple mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or TFA.[1]
-
For highly polar, water-soluble compounds: Hydrophilic Interaction Chromatography (HILIC) is often more suitable. A column with a polar stationary phase (e.g., amide, silica, or zwitterionic) and a mobile phase gradient from high organic (e.g., 95% acetonitrile) to a higher aqueous content is a good starting point.[1]
Q2: How can I improve the separation of co-eluting impurities?
A2: If your target compound is co-eluting with impurities, you need to alter the selectivity of your chromatographic system.
-
Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or a fluorinated phase) can alter the interactions with your compounds and improve separation.[1]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, in the mobile phase can change the selectivity.[1]
-
Utilize Mobile Phase Additives: The addition of ion-pairing reagents or modifiers like TFE can enhance separation.[1]
-
Employ an Orthogonal Technique: If co-elution persists, consider using a different purification technique with a different separation mechanism (e.g., switch from reverse-phase to HILIC or SFC).[1]
Q3: Are there any special considerations for sample preparation of polar fluorinated compounds for chromatography?
A3: Yes, proper sample preparation is crucial for good chromatographic results.
-
Solubility: Dissolve your sample in a solvent that is compatible with your initial mobile phase conditions to ensure good peak shape. If the sample is not soluble in the mobile phase, you may need to use a stronger solvent, but inject the smallest possible volume.[1]
-
Dry Loading for Flash Chromatography: For flash chromatography, if the compound has poor solubility in the eluent, dry loading is recommended. Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel or celite, evaporate the solvent, and then load the dry powder onto the column.[1]
Data Presentation
Table 1: Comparison of HPLC Stationary Phases for Polar Fluorinated Heterocycles
| Stationary Phase | Principle of Separation | Best Suited For | Advantages | Disadvantages |
| C18 (Reverse-Phase) | Hydrophobic interactions | Moderately polar to non-polar compounds | Versatile, widely available | Poor retention of very polar compounds |
| Polar-Embedded (Reverse-Phase) | Hydrophobic and polar interactions | Increased retention of polar compounds | Better retention for polar analytes than C18, compatible with highly aqueous mobile phases | May have different selectivity than C18 |
| Fluorinated (e.g., PFP) | Multiple interactions (hydrophobic, dipole-dipole, π-π) | Aromatic and halogenated compounds | Unique selectivity for fluorinated and aromatic compounds[3] | Can be more expensive than C18 |
| HILIC (e.g., Amide, Silica) | Partitioning into an adsorbed water layer | Highly polar, water-soluble compounds | Excellent retention for very polar compounds | Can have longer equilibration times |
| Mixed-Mode | Combination of reverse-phase and ion-exchange | Ionizable polar compounds | Tunable selectivity based on mobile phase pH and ionic strength | Method development can be more complex |
Experimental Protocols
General Protocol for Reverse-Phase HPLC Purification
-
Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
General Protocol for HILIC Purification
-
Column Selection: Use an amide or zwitterionic HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 95% B
-
2-15 min: 95% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 95% B
-
22-30 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve the sample in 90% acetonitrile/10% water at a concentration of approximately 1 mg/mL.
-
Injection Volume: 5 µL.
General Protocol for Crystallization
-
Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane, hexanes) to find a solvent that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Workflow for selecting a purification strategy.
Caption: Troubleshooting guide for common HPLC issues.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Trifluoromethoxy-Substituted Compounds
For researchers, scientists, and drug development professionals, the robust and reliable quantification of trifluoromethoxy-substituted compounds is critical for ensuring product quality, safety, and efficacy. The unique physicochemical properties imparted by the trifluoromethoxy group (-OCF3) necessitate well-validated analytical methods to achieve accurate and precise measurements. This guide provides a comparative overview of commonly employed analytical techniques, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by experimental data from published studies.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the analyte's properties, the sample matrix, and the intended purpose of the analysis. Below is a summary of validation parameters for GC and HPLC methods applied to trifluoromethoxy and trifluoromethyl-substituted aromatic compounds.
| Parameter | GC Method for Trifluoromethoxy Anilines & Nitrobenzenes | HPLC Method for Teriflunomide (a Trifluoromethyl-containing drug) |
| Linearity Range | LOQ to 1125 µg/mL | 5.0–100.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 (implied) | Not explicitly stated |
| Accuracy (% Recovery) | 96% to 104% | Not explicitly stated |
| Precision (RSD%) | Not explicitly stated | < 2% (implied) |
| Limit of Detection (LOD) | < 0.8 µg/mL | 1 µg/mL |
| Limit of Quantification (LOQ) | < 4 µg/mL | 3 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. The following sections outline the experimental conditions for the compared GC and HPLC methods.
Gas Chromatography (GC) Method for Trifluoromethoxy Anilines
This method was developed for the separation and quantification of positional isomers of trifluoromethoxy aniline and related impurities.
-
Instrumentation : Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column : AT-210, 30 meters x 0.53 mm internal diameter, 1.0 µm film thickness.
-
Carrier Gas : Helium at a constant pressure of 3.0 psi.
-
Injector Temperature : 200°C.
-
Oven Temperature Program :
-
Initial temperature: 50°C.
-
Ramp 1: Increase to 125°C at 3°C/minute.
-
Hold 1: Hold at 125°C for 5 minutes.
-
Ramp 2: Increase to 230°C at 45°C/minute.
-
Hold 2: Hold at 230°C for 5 minutes.
-
-
Detector Temperature : 260°C.
-
Gas Flow Rates :
-
Hydrogen: 40 mL/min.
-
Air: 450 mL/min.
-
Makeup (Helium): 30 mL/min.
-
-
Sample Preparation : A stock solution of impurities was prepared at a concentration of 500 µg/mL, and a solution of 4-(trifluoromethoxy)aniline was prepared at 50 mg/mL.
High-Performance Liquid Chromatography (HPLC) Method for Teriflunomide
This stability-indicating HPLC method was developed and validated for the determination of Teriflunomide, a drug containing a trifluoromethyl group, in the presence of its impurities.
-
Instrumentation : HPLC system with a UV detector.
-
Column : Thermo BDS Hypersil C18 column (250 x 4.6 mm, 5 µm).
-
Mobile Phase : A mixture of acetonitrile, 0.03 M potassium dihydrogen phosphate, and triethylamine in a ratio of 50:50:0.1% by volume.
-
Flow Rate : 1 mL/min.
-
Detection Wavelength : 250.0 nm.
-
Sample Preparation : Ten tablets were weighed and crushed. A powder amount equivalent to 10 mg of Teriflunomide was transferred to a 100 mL volumetric flask. 50 mL of a diluent (acetonitrile:water, 50:50 v/v) was added, and the solution was sonicated for 5 minutes. The volume was then made up to the mark to achieve a stock solution concentration of 100 µg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
While not a quantitative method for routine analysis in the same vein as GC and HPLC, NMR spectroscopy is an indispensable tool for the structural identification and characterization of trifluoromethoxy-substituted compounds.
-
¹⁹F NMR : The presence and electronic environment of the trifluoromethoxy group can be unequivocally confirmed by ¹⁹F NMR. The chemical shift of the -OCF₃ group provides valuable information about its molecular environment.
-
¹H and ¹³C NMR : These techniques are used to elucidate the overall structure of the molecule. The trifluoromethoxy group influences the chemical shifts of nearby protons and carbons, providing further structural insights.
Method Validation and Workflow
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagrams illustrate a typical validation workflow and a decision-making process for method selection.
Caption: General workflow for analytical method validation.
Caption: Decision tree for analytical method selection.
A Comparative Guide to the Biological Activity of Fluorinated Pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorination can profoundly alter the physicochemical properties of a molecule, influencing its metabolic stability, binding affinity, and overall biological activity.[1] This guide provides an objective comparison of the biological activities of three key positional isomers of fluorinated pyridine: 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine. By examining available experimental data, we aim to provide a clear, data-driven resource for researchers engaged in drug discovery and development.
Influence of Fluorine Position on Biological Activity: A Summary of Quantitative Data
The position of the fluorine atom on the pyridine ring dictates the electronic and steric properties of the molecule, which in turn influences its interaction with biological targets such as enzymes and receptors. While a comprehensive study directly comparing the three isomers against a wide range of targets is not available in the public literature, we can synthesize findings from various studies to draw meaningful comparisons.
One area where fluorinated pyridines have shown significant promise is in the development of antibacterial agents. For instance, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antibacterial activity.[2] The data below showcases the minimum inhibitory concentration (MIC) values for a representative compound from this series against several Gram-positive bacterial strains.
Table 1: Antibacterial Activity of a 3-Fluoropyridine Derivative
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) of Compound 7j |
| S. aureus ATCC 29213 | 0.25 |
| S. aureus MRSA ATCC 43300 | 0.5 |
| S. epidermidis ATCC 12228 | 0.25 |
| E. faecalis ATCC 29212 | 1 |
| S. pneumoniae ATCC 49619 | 0.25 |
| Compound 7j is a derivative of 3-fluoropyridine.[2] |
In the context of receptor binding, fluorinated pyridines have been incorporated into ligands targeting G protein-coupled receptors (GPCRs). For example, fluorinated derivatives have been explored as ligands for the cannabinoid type 2 (CB2) receptor. A study on pyridine-based ligands for the CB2 receptor identified a fluorinated derivative with a high binding affinity.[3] While this study did not systematically compare the 2-, 3-, and 4-fluoro isomers, it highlights the potential of fluoropyridines in developing potent and selective receptor ligands.
Furthermore, the cytotoxicity of isomeric complexes provides insight into how positional changes can dramatically affect biological outcomes. In a study of ruthenium-based complexes with azopyridine ligands, different geometric isomers exhibited vastly different cytotoxic effects against human tumor cell lines.[4] Although not fluorinated pyridines, these findings underscore the critical importance of isomerism in determining biological activity. The table below illustrates the difference in cytotoxicity between two isomers of a [Ru(tazpy)₂Cl₂] complex.
Table 2: Isomer-Dependent Cytotoxicity of a Ruthenium-Azopyridine Complex
| Cell Line | IC₅₀ (µM) of a-isomer | IC₅₀ (µM) of b-isomer |
| MCF-7 | 0.9 | 9.5 |
| EVSA-T | 1.2 | 11.0 |
| WIDR | 0.8 | 8.0 |
| IGROV | 0.7 | 7.5 |
| M19 | 1.0 | 10.0 |
| A498 | 1.5 | 12.0 |
| H226 | 1.3 | 13.0 |
| *Data from a study on isomeric ruthenium complexes, demonstrating the principle of structure-dependent activity.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activity of compounds like fluorinated pyridine isomers.
Adenosine Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to adenosine receptors.
Materials:
-
Cell membrane preparations expressing the adenosine receptor subtype of interest.
-
Radioligand (e.g., [³H]DPCPX for A₁ receptors).
-
Unlabeled ligand for non-specific binding determination (e.g., Theophylline).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
96-well filter plates (e.g., GF/C pre-soaked in 0.3% polyethyleneimine).
-
Scintillation counter and cocktail.[5]
Procedure:
-
Prepare serial dilutions of the test compound (fluorinated pyridine isomer).
-
In a 96-well plate, combine the test compound, a fixed concentration of radioligand, and the cell membrane preparation.
-
For determining non-specific binding, a separate set of wells will contain a high concentration of an unlabeled ligand instead of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[6]
-
Terminate the reaction by rapid vacuum filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.[5]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Kinase of interest.
-
Kinase substrate peptide.
-
ATP.
-
Test compound (fluorinated pyridine isomer).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
White, opaque 96-well plates.[7]
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the diluted test compound or a DMSO control.
-
Add the kinase to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a set period (e.g., 60 minutes).[7]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
The IC₅₀ value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]
Visualizing Molecular Interactions and Experimental Design
Understanding the underlying molecular pathways and experimental workflows is facilitated by clear diagrams.
Caption: Adenosine A1 receptor signaling pathway.
Caption: Workflow for an in vitro kinase inhibition assay.
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies of Pyridine-Based Ligands and Identification of a Fluorinated Derivative for Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
"assessing the metabolic stability of trifluoromethoxy-containing molecules"
A comparative guide for researchers, scientists, and drug development professionals on the enhanced metabolic stability of trifluoromethoxy-containing molecules.
In the relentless pursuit of robust and effective drug candidates, medicinal chemists are increasingly turning to the trifluoromethoxy (-OCF3) group as a strategic tool to enhance metabolic stability. This guide provides an objective comparison of the metabolic performance of trifluoromethoxy-containing molecules against their methoxy (-OCH3) and trifluoromethyl (-CF3) analogs, supported by experimental data. The inclusion of the -OCF3 group often leads to a more predictable pharmacokinetic profile, a longer drug half-life, and improved bioavailability.[1][2]
The enhanced stability of the trifluoromethoxy group stems from the high bond energy of the carbon-fluorine bond, making it significantly more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily compared to a carbon-hydrogen bond.[1] This inherent stability can effectively block common metabolic pathways, such as oxidative demethylation, which is a frequent liability for methoxy-containing compounds.[1][3]
Comparative Metabolic Stability Data
The following tables summarize quantitative data from in vitro studies, illustrating the impact of substituting a methoxy group with a trifluoromethoxy group on metabolic stability. The key parameters assessed are in vitro half-life (t½) and intrinsic clearance (CLint) in liver microsomes, where a longer half-life and lower intrinsic clearance indicate greater metabolic stability.[4]
| Compound Pair | Modification | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Species | Reference |
| Analog 1-OCH3 | Methoxy | 12 | 115 | Mouse Liver Microsomes | [5] |
| Analog 1-OCF3 | Trifluoromethoxy | > 60 | < 23.1 | Mouse Liver Microsomes | [5] |
| Analog 2-OCH3 | Methoxy | 7.14 | 194 | Rat Liver Microsomes | [5] |
| Analog 2-OCF3 | Trifluoromethoxy | 28.8 | 48.1 | Human Liver Microsomes | [5] |
Table 1: Comparison of Metabolic Stability between Methoxy and Trifluoromethoxy Analogs. This data showcases a significant increase in metabolic stability when a methoxy group is replaced by a trifluoromethoxy group, as evidenced by the longer half-life and lower intrinsic clearance.
| Parameter | Methoxy (-OCH3) Containing Compound | Trifluoromethoxy (-OCF3) Containing Compound | Rationale for Change |
| Metabolic Pathway | Susceptible to O-dealkylation by CYP enzymes. | Resistant to O-dealkylation due to the strength of the C-F bonds and steric hindrance.[1] | The trifluoromethoxy group blocks a primary metabolic pathway. |
| Number of Metabolites | Generally higher, with multiple products from oxidation. | Significantly reduced as a major metabolic pathway is inhibited.[6] | Blocking a primary site of metabolism limits the formation of downstream metabolites. |
| In Vitro Half-life (t½) | Shorter | Longer[7] | Reduced rate of metabolism leads to slower clearance of the parent drug. |
| Intrinsic Clearance (CLint) | Higher | Lower[7] | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value. |
Table 2: Expected Outcomes of Methoxy to Trifluoromethoxy Substitution on Metabolic Stability. This table provides a generalized summary of the expected improvements in metabolic stability when substituting a methoxy group with a trifluoromethoxy group.
Experimental Protocols
The following is a detailed methodology for a typical in vitro microsomal stability assay used to assess the metabolic stability of drug candidates.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.[7]
Materials and Equipment:
-
Liver microsomes (e.g., human, rat, mouse)[8]
-
Test compounds and positive control compounds
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[5]
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis[10]
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)[10]
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[5]
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.[7] The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
Seal the plate and vortex to mix thoroughly.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[7]
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.[10]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL protein in incubation).[8]
Visualizing the Impact of Trifluoromethoxy Substitution
The following diagrams illustrate the conceptual basis for the enhanced metabolic stability of trifluoromethoxy-containing molecules and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nuvisan.com [nuvisan.com]
- 5. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. enamine.net [enamine.net]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Comparative Analysis of Lipophilicity in Trifluoromethoxy and Trifluoromethyl Pyridines
For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the lipophilic differences between trifluoromethoxy- and trifluoromethyl-substituted pyridines, supported by computational data and established experimental protocols.
The substitution of pyridine rings with fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's physicochemical properties and, consequently, its pharmacokinetic profile. Among the most utilized moieties are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. While both are strongly electron-withdrawing, their impact on lipophilicity—a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME)—can differ significantly based on their structure and position on the pyridine ring. This guide provides a comparative study of the lipophilicity of positional isomers of trifluoromethoxy- and trifluoromethyl-pyridines, presenting computational data, outlining standard experimental protocols for lipophilicity determination, and visualizing the structure-lipophilicity relationships.
Data Presentation: A Comparative Look at Calculated Lipophilicity
In the absence of a complete set of publicly available experimental data for all six isomers, calculated logP (cLogP) values were obtained from reputable online prediction tools. The cLogP value represents the logarithm of the partition coefficient between n-octanol and water, with higher values indicating greater lipophilicity. The following table summarizes the cLogP values for the 2-, 3-, and 4-substituted trifluoromethoxy- and trifluoromethyl-pyridines.
| Compound | Substituent | Position | cLogP (Consensus) |
| 2-Trifluoromethylpyridine | -CF3 | 2 | 1.58 |
| 3-Trifluoromethylpyridine | -CF3 | 3 | 1.75 |
| 4-Trifluoromethylpyridine | -CF3 | 4 | 1.70 |
| 2-Trifluoromethoxypyridine | -OCF3 | 2 | 2.15 |
| 3-Trifluoromethoxypyridine | -OCF3 | 3 | 2.32 |
| 4-Trifluoromethoxypyridine | -OCF3 | 4 | 2.27 |
Note: cLogP values are consensus values obtained from multiple computational models to provide a more robust estimate.
From the data, a clear trend emerges: the trifluoromethoxy-substituted pyridines consistently exhibit a higher cLogP than their trifluoromethyl counterparts at the same position. This suggests that the -OCF3 group imparts greater lipophilicity to the pyridine ring than the -CF3 group. This is in line with the general understanding that the trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[1]
The position of the substituent also influences lipophilicity, with the 3-substituted isomers showing the highest cLogP values in both series. This can be attributed to the complex interplay of electronic and steric effects, which alter the molecule's overall polarity and interaction with the solvent phases.
Experimental Protocols for Lipophilicity Determination
While computational methods provide valuable estimates, experimental determination of lipophilicity remains the gold standard. The two most common methods are the shake-flask method and high-performance liquid chromatography (HPLC).
The Shake-Flask Method (OECD 107)
The shake-flask method is the traditional and most widely recognized technique for determining the partition coefficient (logP).[2][3][4][5][6]
Methodology:
-
Preparation of Solvents: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known amount of the test compound is dissolved in either the n-octanol or water phase.
-
Partitioning: A measured volume of the prepared sample solution is added to a flask containing a measured volume of the other solvent.
-
Equilibration: The flask is shaken at a constant temperature until equilibrium is reached. This can take several hours.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or chromatography.
-
Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase. The logP is the logarithm of this value.
For ionizable compounds like pyridines, the distribution coefficient (logD) is often measured at a specific pH (typically 7.4 to mimic physiological conditions). The procedure is similar to the logP determination, but a buffer solution of the desired pH is used instead of pure water.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC (RP-HPLC) offers a faster, more automated alternative for estimating lipophilicity.[4] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.
Methodology:
-
Column and Mobile Phase: A reversed-phase column (e.g., C18) is used with a mobile phase typically consisting of a mixture of water and an organic solvent like methanol or acetonitrile.
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known logP values.
-
Sample Analysis: The test compound is injected into the HPLC system under the same conditions, and its retention time is measured.
-
Calculation of logP: The retention factor (k) of the test compound is calculated from its retention time, and its logP value is then determined from the calibration curve.
Visualizing Structure-Lipophilicity Relationships
The following diagram illustrates the workflow for comparing the lipophilicity of trifluoromethoxy and trifluoromethyl pyridines.
Caption: Logical workflow from substituent and position to the final lipophilicity value.
Discussion: Understanding the "Why"
The observed higher lipophilicity of the trifluoromethoxy group compared to the trifluoromethyl group can be attributed to several factors:
-
Electronic Effects: While both groups are strongly electron-withdrawing, the oxygen atom in the -OCF3 group can donate electron density to the pyridine ring through resonance, although this effect is significantly diminished by the strong pull of the three fluorine atoms. The primary influence is the strong inductive effect of the -OCF3 group, which is greater than that of the -CF3 group. This alters the electron distribution of the entire molecule.
-
Conformational Preferences: The trifluoromethoxy group exhibits a conformational preference where the C-O-C bond angle is bent, and the -CF3 group is often oriented perpendicular to the plane of the pyridine ring. This conformation can shield the polar oxygen atom, reducing its potential for hydrogen bonding with water and thereby increasing the molecule's overall lipophilicity.
-
Size and Surface Area: The trifluoromethoxy group is larger than the trifluoromethyl group, leading to a greater nonpolar surface area that can favorably interact with the nonpolar n-octanol phase in partitioning experiments.
References
- 1. acdlabs.com [acdlabs.com]
- 2. connectsci.au [connectsci.au]
- 3. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 4. PrologP | www.compudrug.com [compudrug.com]
- 5. Software simplifies LogP calculation | Laboratory Talk [laboratorytalk.com]
- 6. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity with Fluorinated Pyridine Derivatives
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. When targeting fluorinated pyridine derivatives—a chemical scaffold of increasing importance in pharmaceuticals and agrochemicals—understanding the potential for cross-reactivity is critical for accurate bioanalysis and the development of safe and effective therapeutics. This guide provides a comparative analysis of reported cross-reactivity data for antibodies developed against this class of compounds, supported by detailed experimental protocols and visual workflows.
Fluorinated pyridine moieties are integral to a growing number of bioactive molecules due to the unique physicochemical properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. Consequently, the development of specific antibodies for their detection and quantification is a key area of research. However, the structural similarity among different fluorinated pyridine derivatives and their metabolites presents a significant challenge in developing highly specific immunoassays.
Comparative Analysis of Antibody Cross-Reactivity
The following tables summarize the available quantitative data on the cross-reactivity of antibodies raised against various fluorinated pyridine derivatives. This data is crucial for assessing the specificity of these antibodies and their suitability for different research and diagnostic applications.
| Target Analyte | Antibody Type | Assay Format | IC50 (Analyte) | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Fluroxypyr | Polyclonal/Monoclonal | ELISA | 1.6 ng/mL | 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine | Significant (percentage not specified) | [1] |
| Sulfamethoxypyridazine | Monoclonal | FPIA | 0.7 ng/mL (LOD) | Sulfachloropyridazine | High | [2] |
| Forchlorfenuron (CPPU) | Monoclonal | ic-ELISA | 1.04 ng/mL | Six structural analogues | < 6% |
Table 1: Cross-Reactivity Data for Antibodies Against Fluorinated Pyridine Derivatives. This table presents a compilation of cross-reactivity data from various studies. The half-maximal inhibitory concentration (IC50) indicates the concentration of the analyte required to inhibit 50% of the antibody binding. The Limit of Detection (LOD) for the Sulfamethoxypyridazine assay is provided. Cross-reactivity is a key parameter for evaluating the specificity of an immunoassay.
Experimental Protocols: A Closer Look at Methodology
The accurate determination of cross-reactivity relies on robust and well-defined experimental protocols. Below is a detailed methodology for a typical indirect competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA) used to assess antibody specificity.
Indirect Competitive ELISA (ic-ELISA) Protocol
This protocol is a standard method for quantifying a small molecule analyte, such as a fluorinated pyridine derivative, in a sample.
Materials:
-
96-well microtiter plates
-
Coating antigen (hapten-protein conjugate)
-
Monoclonal or polyclonal antibody specific for the target analyte
-
Standard solutions of the target analyte and potential cross-reactants
-
Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Microtiter plate wells are coated with the coating antigen (e.g., 100 µL of a 1 µg/mL solution in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with wash buffer to remove unbound coating antigen.
-
Blocking: 200 µL of blocking buffer is added to each well and incubated for 1-2 hours at 37°C to prevent non-specific binding.
-
Washing: The plate is washed three times with wash buffer.
-
Competitive Reaction: 50 µL of standard solution (or sample) and 50 µL of the primary antibody solution are added to each well. The plate is then incubated for 1 hour at 37°C. During this step, the free analyte in the standard/sample competes with the coated antigen for binding to the limited amount of primary antibody.
-
Washing: The plate is washed three times to remove unbound antibodies and analytes.
-
Secondary Antibody Incubation: 100 µL of the HRP-conjugated secondary antibody (diluted according to manufacturer's instructions) is added to each well and incubated for 30-60 minutes at 37°C.
-
Washing: The plate is washed five times to remove unbound secondary antibody.
-
Substrate Development: 100 µL of TMB substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: The enzymatic reaction is stopped by adding 50 µL of stop solution to each well.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.
Data Analysis:
A standard curve is generated by plotting the absorbance against the logarithm of the analyte concentration. The IC50 value is determined from this curve. To calculate the percentage cross-reactivity of a related compound, the following formula is used:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Visualizing the Workflow and Underlying Principles
To further clarify the experimental process and the competitive binding principle, the following diagrams are provided.
Conclusion
The development of highly specific antibodies against fluorinated pyridine derivatives is an ongoing challenge. The data presented in this guide highlights the variability in cross-reactivity observed for different antibodies and target molecules. For researchers and drug developers, a thorough characterization of antibody specificity is a critical step in the validation of any immunoassay. The provided experimental protocol and workflow diagrams serve as a practical resource for conducting such cross-reactivity studies. As the diversity of fluorinated pyridine-based compounds in development pipelines continues to grow, the need for well-characterized and highly specific antibody reagents will become even more critical for advancing research and ensuring the safety and efficacy of new products.
References
A Comparative Guide to the Validation of 5-(trifluoromethoxy)pyridine-2-carboxylic acid as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals.
Introduction
5-(trifluoromethoxy)pyridine-2-carboxylic acid is a fluorinated pyridine derivative that is increasingly significant in the fields of medicinal chemistry and drug discovery. The incorporation of the trifluoromethoxy group can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and target binding affinity, establishing it as a valuable structural motif for the design of novel therapeutic agents. For research and development to be accurate and reproducible, the use of a thoroughly characterized, high-purity reference standard of this compound is essential to ensure the reliability of experimental data.
This guide presents a comprehensive framework for the validation of this compound as a reference standard. In light of the limited publicly available experimental data for this specific compound, this document details a recommended validation protocol founded on established scientific principles and regulatory guidelines, such as ICH Q2(R1) and USP <1225>. A comparative analysis with a potential alternative reference standard, 5-(trifluoromethyl)pyridine-2-carboxylic acid, is also provided to highlight key analytical parameters for consideration.
Comparative Analysis of Reference Standards
The rigorous validation of a reference standard necessitates a detailed comparison with suitable alternatives. The most immediate structural analog to this compound is 5-(trifluoromethyl)pyridine-2-carboxylic acid. The table below delineates the critical parameters for a comparative assessment.
Table 1: Comparison of Key Analytical Parameters for this compound and a Potential Alternative.
| Parameter | This compound | 5-(trifluoromethyl)pyridine-2-carboxylic acid | Rationale for Comparison |
| Purity (by HPLC) | > 99.5% | > 99.5% | A high degree of purity is fundamental for a primary reference standard to ensure accuracy in quantitative analyses. |
| Identity Confirmation | Confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS | Confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS | The use of orthogonal analytical techniques is required for the unequivocal confirmation of the chemical structure. |
| Water Content (Karl Fischer) | < 0.1% | < 0.1% | The presence of water can impact the effective concentration of the standard and must be accurately quantified. |
| Residual Solvents (GC-HS) | < 0.5% (total) | < 0.5% (total) | Solvents remaining from the synthesis process may interfere with analytical assays and require quantification. |
| Inorganic Impurities | < 0.1% | < 0.1% | The presence of inorganic impurities can compromise the overall purity and stability of the reference material. |
| Thermal Properties (DSC/TGA) | To be determined | To be determined | Thermal analysis provides critical data on melting point, decomposition temperature, and potential polymorphism. |
| pKa | To be determined | To be determined | The acidity of the carboxylic acid functional group is a key physicochemical characteristic that influences solubility and chromatographic retention. |
Experimental Protocols
The validation of a reference standard relies on the application of detailed and meticulously documented experimental protocols. The following are proposed methodologies for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed for the separation of the principal compound from any potential process-related impurities or degradation products.
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in deionized Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution should be prepared by accurately weighing and dissolving the reference standard in a suitable diluent (e.g., 50:50 acetonitrile/water) to achieve a final concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Identification
NMR spectroscopy is an indispensable tool for the definitive confirmation of the compound's chemical structure and identity.
-
Instrumentation: A 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Parameters: A standard proton experiment should be conducted with a sufficient number of scans to achieve an adequate signal-to-noise ratio for the detection of low-level impurities.
-
-
¹³C NMR:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Parameters: A proton-decoupled carbon experiment to resolve all unique carbon signals.
-
-
¹⁹F NMR:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Parameters: A fluorine experiment, with chemical shifts referenced to an appropriate internal or external standard (e.g., CCl₃F).
-
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation patterns of the compound, further confirming its identity.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Mode: Electrospray Ionization (ESI) should be performed in both positive and negative ion modes to ensure comprehensive analysis.
-
Analysis: The sample can be introduced via direct infusion or through an LC-MS interface.
-
Data Acquisition: A full scan mode should be employed to determine the accurate mass of the molecular ion, which can then be compared to the theoretical mass.
Visualizations
Workflow for Reference Standard Validation
The diagram below outlines the logical progression of steps for the comprehensive validation of this compound as a reference standard.
Caption: A comprehensive workflow for the validation of a chemical reference standard.
Hypothetical Signaling Pathway
Given that this compound is a precursor for drug discovery, it could be utilized in the synthesis of inhibitors targeting specific cellular signaling pathways. The following diagram provides a hypothetical representation of a kinase signaling cascade that could be a target for such inhibitors.
Caption: A diagram of a hypothetical kinase signaling pathway.
A Tale of Two Fluorines: Comparative Docking Analysis of Trifluoromethoxy and Trifluoromethyl Substituted Ligands
A deep dive into the bioisosteric replacement of trifluoromethyl with trifluoromethoxy groups reveals nuanced effects on ligand-protein interactions. While often considered interchangeable, emerging research highlights significant differences in their electronic and conformational properties, influencing binding affinities and overall biological activity. This guide provides a comparative analysis of these two crucial functional groups in drug design, supported by experimental data and computational insights.
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. Among these, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) moieties are frequently employed to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Although often used as bioisosteres for one another, their impact on molecular interactions can be distinct. This guide explores the comparative effects of trifluoromethoxy versus trifluoromethyl substitutions on ligand binding through the lens of molecular docking studies and experimental data.
Physicochemical Properties at a Glance
The trifluoromethyl group is strongly electron-withdrawing and highly lipophilic.[2] The trifluoromethoxy group, while also lipophilic, introduces a bent conformation due to the oxygen atom, which can influence the vector of its dipole moment and its interaction with the protein surface.[3] These subtle yet significant differences in their electronic and steric profiles can lead to varied binding modes and affinities.
Comparative Analysis: A Case Study on p97 AAA ATPase Inhibitors
A notable study on inhibitors of the AAA ATPase p97 provides valuable experimental data for comparing the biological activities of trifluoromethoxy and trifluoromethyl substituted ligands.[4] The study explored a series of 2-phenyl indole derivatives and their inhibitory effects on p97.
| Compound ID | Substitution at C5-indole | IC50 (µM) |
| 12 | Trifluoromethyl (-CF3) | 4.5 ± 0.4 |
| 26 | Trifluoromethoxy (-OCF3) | 3.8 ± 0.8 |
Table 1: Comparative inhibitory activity (IC50) of trifluoromethyl and trifluoromethoxy substituted ligands against p97 ATPase.[4]
The experimental data indicates that in this particular scaffold targeting p97, the trifluoromethoxy-substituted analog (26) exhibited slightly higher potency (lower IC50 value) compared to its trifluoromethyl counterpart (12).[4] This suggests that the specific conformational and electronic properties of the -OCF3 group may offer a more favorable interaction within the binding pocket of p97.
While this study provides crucial experimental validation, direct comparative in silico docking data (e.g., binding energies or docking scores) for a series of -OCF3 versus -CF3 analogs against a single target remains less common in the literature. The following sections outline the typical methodologies employed in such computational studies.
Experimental Protocols: A Generalized Workflow for Comparative Docking Studies
Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to its protein target. A generalized workflow for a comparative docking study of trifluoromethoxy and trifluoromethyl substituted ligands is as follows:
-
Protein Preparation:
-
The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues.
-
-
Ligand Preparation:
-
The 3D structures of the trifluoromethoxy and trifluoromethyl substituted ligands are constructed using molecular modeling software.
-
The ligands undergo energy minimization to obtain their most stable conformations.
-
-
Grid Generation:
-
A binding site on the protein is defined, typically centered around the known active site or a pocket identified by binding site prediction algorithms.
-
A grid box is generated to encompass this binding site, defining the search space for the docking algorithm.
-
-
Molecular Docking:
-
A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically sample different conformations and orientations of each ligand within the defined grid box.
-
A scoring function is employed to estimate the binding affinity (e.g., in kcal/mol) for each docked pose.
-
-
Analysis of Results:
-
The docking scores and binding energies of the trifluoromethoxy and trifluoromethyl substituted ligands are compared to predict their relative binding affinities.
-
The predicted binding poses are visually inspected to analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between each ligand and the protein.
-
Signaling Pathways and Logical Relationships
Conclusion
The choice between a trifluoromethyl and a trifluoromethoxy group in drug design is not merely a matter of bioisosteric replacement but a strategic decision that can significantly influence a compound's interaction with its biological target. While both groups enhance lipophilicity and metabolic stability, their distinct electronic and conformational properties can lead to different binding affinities and biological activities. The case study on p97 inhibitors demonstrates that a trifluoromethoxy substitution can, in some instances, provide a modest improvement in potency over a trifluoromethyl group. Future research involving systematic comparative docking studies will be invaluable in further elucidating the nuanced roles of these important functional groups and guiding the rational design of more effective therapeutics.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 5-(Trifluoromethoxy)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety, and logistical information for handling 5-(Trifluoromethoxy)pyridine-2-carboxylic acid, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and proper chemical management.
Hazard Summary
This compound is a compound that requires careful handling due to its potential hazards. Based on available safety data sheets, it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The trifluoromethyl group is generally stable; however, under high heat or in a fire, it may decompose to release toxic and corrosive fumes, including hydrogen fluoride and nitrogen oxides.[4][5]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment for handling this compound.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles.[5][6] A face shield may be necessary for splash hazards. | Protects against dust particles and chemical splashes that can cause serious eye irritation or damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[7] Lab coat or chemical-resistant apron and long-sleeved clothing.[5][6] | Prevents skin contact which can cause irritation.[1][2] Contaminated clothing should be removed and washed before reuse.[1][5] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved dust mask (e.g., N95) or respirator is required if dust is generated or ventilation is inadequate.[6][7][8] | Minimizes inhalation of dust or aerosols which may cause respiratory tract irritation.[1][2] |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Workflow for Handling this compound
Experimental Protocols
General Handling and Storage:
-
Always handle this compound within a well-ventilated area, preferably a chemical fume hood.[5][6]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[1][5]
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][5]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician if you feel unwell.[1][5]
-
If swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]
Disposal Plan
Waste Disposal:
-
Dispose of this chemical and its container in accordance with local, regional, and national regulations.[1][5][6]
-
This material should be considered hazardous waste.[1]
-
Do not allow the product to enter drains or waterways.
-
Contaminated packaging should be treated as the product itself and disposed of in the same manner.
Spill Management:
-
For small spills of the solid material, carefully sweep up and shovel into a suitable, closed container for disposal. Avoid creating dust.[1][9]
-
For larger spills, prevent further leakage or spillage if safe to do so. Contain the spill and collect with an inert absorbent material.
References
- 1. fishersci.be [fishersci.be]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. leelinework.com [leelinework.com]
- 8. 5-(トリフルオロメチル)ピリジン-2-カルボン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
